molecular formula C14H20N2O B1339814 N-(1-benzylpiperidin-4-yl)acetamide CAS No. 50534-23-1

N-(1-benzylpiperidin-4-yl)acetamide

Cat. No.: B1339814
CAS No.: 50534-23-1
M. Wt: 232.32 g/mol
InChI Key: PXKZVCOKJFOTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzylpiperidin-4-yl)acetamide is a high-value chemical compound with significant applications in pharmaceutical and neuropharmacological research, particularly in the development of therapies for Alzheimer's disease. Its core research value lies in its role as a key structural motif for acetylcholinesterase (AChE) inhibitors. Studies have shown that this compound, when incorporated into more complex molecular structures, exhibits potent AChE inhibitory activity, which is a primary therapeutic strategy for alleviating cognitive symptoms in Alzheimer's patients . For instance, one research derivative demonstrated an IC50 value of 1.2 µM against AChE, highlighting the potential of the N-(1-benzylpiperidin-4-yl)acetamide scaffold in designing effective enzyme inhibitors . The mechanism of action for compounds featuring this substructure often involves interaction with the catalytic site of the AChE enzyme, similar to the benzylpiperidine moiety found in the well-known drug donepezil . Beyond Alzheimer's research, this chemical scaffold has also been investigated in the synthesis of potent and selective sigma1 receptor ligands, which are relevant for central nervous system disorders and potential imaging applications . The compound is characterized with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . It is supplied for research purposes as a solid and should be stored sealed in a dry, room-temperature environment . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(17)15-14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKZVCOKJFOTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505380
Record name N-(1-Benzylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50534-23-1
Record name N-(1-Benzylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of N-(1-benzylpiperidin-4-yl)acetamide

[1][2]

Executive Summary

N-(1-benzylpiperidin-4-yl)acetamide (CAS: 50534-23-1) is a critical pharmacophore intermediate in medicinal chemistry, particularly in the development of neuroactive agents targeting Sigma-1 (

123124

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and characterization protocols, designed for researchers optimizing lead compounds for CNS indications.[1][2][4]

Part 1: Molecular Identity & Structural Analysis[1][2]

The molecule consists of a piperidine ring substituted at the 4-position with an acetamido group and N-alkylated with a benzyl group.[1][2] This "linker-scaffold-effector" arrangement allows for modular modification.[1][2]

Parameter Data / Descriptor
IUPAC Name N-(1-benzylpiperidin-4-yl)acetamide
CAS Number 50534-23-1
Molecular Formula

Molecular Weight 232.32 g/mol
SMILES CC(=O)NC1CCN(CC2=CC=CC=C2)CC1
InChI Key UKGXYSOSRSCGJB-UHFFFAOYSA-N
Structural Class 4-Substituted Piperidine / Acetamide

Part 2: Physicochemical Profile[2][4]

Understanding the physicochemical behavior of this molecule is vital for predicting its pharmacokinetics (PK).[1][2][4] The tertiary amine in the piperidine ring serves as the primary ionization center, while the amide remains neutral under physiological conditions.[1][2][4]

Solubility & Ionization

The molecule exhibits pH-dependent solubility due to the piperidine nitrogen (

124
  • Free Base: Lipophilic solid, sparingly soluble in water, highly soluble in organic solvents (Dichloromethane, Ethanol, DMSO).[1][2][4]

  • Salt Form (HCl): Highly water-soluble.[1][2][4] In drug formulation, the hydrochloride or fumarate salts are preferred to improve bioavailability.[1][2][4]

Lipophilicity (LogP/LogD)

The benzyl group drives lipophilicity, facilitating membrane permeability.[1][2][4]

Property Value (Approx.) Implication for Drug Design
cLogP 1.6 – 1.9Optimal range for CNS penetration (Lipinski compliant).[1][2]
TPSA ~52.6 Ų< 90 Ų suggests high probability of BBB crossing.[1][2][4]
H-Bond Donors 1 (Amide NH)Critical for receptor anchoring.[1][2][4]
H-Bond Acceptors 2 (Amide O, Piperidine N)Facilitates solvation and binding.[1][2][4]
Thermal Properties[1][2][4]
  • Physical State: White to off-white crystalline powder.[1][2][4]

  • Melting Point: Typically 138–142 °C (solvent dependent).[1][2][4] Sharp melting points indicate high purity; broad ranges suggest residual solvent or synthesis byproducts.[1][2][4]

Part 3: Synthesis & Purification Protocols[4][12]

The synthesis follows a convergent strategy. The most robust route involves the reductive amination of 1-benzyl-4-piperidone followed by acetylation.[1][2] This protocol minimizes side reactions common in direct alkylation.[1][2][4]

Synthetic Workflow (DOT Visualization)

SynthesisWorkflowStart1-Benzyl-4-piperidoneIntermed1-Benzylpiperidin-4-amineStart->IntermedMeOH, RT, 12hReagent1NH4OAc / NaBH3CN(Reductive Amination)Reagent1->IntermedProductN-(1-benzylpiperidin-4-yl)acetamideIntermed->ProductDCM, 0°C to RTReagent2Ac2O / Et3N(Acetylation)Reagent2->ProductPurifyRecrystallization(EtOAc/Hexane)Product->PurifyYield Optimization

Figure 1: Step-wise synthesis pathway from commercially available piperidone precursors.

Detailed Protocol
  • Reductive Amination:

    • Dissolve 1-benzyl-4-piperidone (1.0 eq) in Methanol.

    • Add Ammonium Acetate (10.0 eq) and stir for 30 min.

    • Add Sodium Cyanoborohydride (0.7 eq) portion-wise. Caution: Generates HCN gas if acidified; maintain basic pH.[1][2][4]

    • Stir for 12–16 hours. Quench with NaOH, extract with DCM.[1][2][4]

  • Acetylation:

    • Dissolve the crude amine intermediate in Dichloromethane (DCM).[1][2][4]

    • Add Triethylamine (1.2 eq) followed by Acetic Anhydride (1.1 eq) at 0°C.

    • Warm to room temperature and stir for 2 hours.

  • Purification:

    • Wash organic layer with saturated

      
       to remove acetic acid.[1][2][4]
      
    • Recrystallize from Ethyl Acetate/Hexane to obtain the pure acetamide.[1][2][4]

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical techniques.[1][2][4]

Nuclear Magnetic Resonance (NMR)

The

124
  • 
     7.20 – 7.35 ppm (m, 5H):  Aromatic benzyl protons.[1][2][4]
    
  • 
     5.40 ppm (br s, 1H):  Amide NH (exchangeable with 
    
    
    ).[1][2][4]
  • 
     3.75 ppm (m, 1H):  Methine proton at C4 (adjacent to amide).[1][2][4]
    
  • 
     3.50 ppm (s, 2H):  Benzylic 
    
    
    (diagnostic singlet).[1][2][4]
  • 
     1.95 ppm (s, 3H):  Acetyl methyl group (
    
    
    ).[1][2][4]
  • 
     1.40 – 2.90 ppm (m, 8H):  Piperidine ring protons.[1][2][4]
    
Mass Spectrometry (ESI-MS)[1][2]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Parent Ion

    
    :  m/z 233.2.[1][2][4]
    
  • Fragmentation: Loss of the benzyl group (m/z 91 tropylium ion) is a common characteristic fragment.[1][2][4]

Part 5: Stability & Storage[4]

  • Hygroscopicity: The free base is non-hygroscopic, but the HCl salt may absorb moisture.[1][2][4] Store salts in a desiccator.[1][2][4]

  • Chemical Stability: Stable to hydrolysis under neutral conditions.[1][2][4] The amide bond requires strong acid/base and heat to cleave.[1][2][4] The benzyl amine is susceptible to oxidation (N-oxide formation) if exposed to air/light for prolonged periods.[1][2][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term archiving.

Part 6: Applications in Drug Discovery[4]

This scaffold acts as a versatile template for designing ligands for various CNS targets.

Pharmacological Signaling (DOT Visualization)

SignalingPathLigandN-(1-benzylpiperidin-4-yl)acetamide(Scaffold)Sigma1Sigma-1 Receptor(Agonist/Antagonist)Ligand->Sigma1Binding Affinity (Ki)AChEAcetylcholinesterase(Inhibitor Design)Ligand->AChEStructural AnalogEffect1Ca2+ MobilizationModulationSigma1->Effect1Effect2NeuroprotectionSigma1->Effect2Effect3Cognitive EnhancementAChE->Effect3

Figure 2: Pharmacological targets and downstream effects associated with the benzylpiperidine scaffold.

Research Context

Researchers utilize this compound primarily as:

  • Sigma Receptor Ligand: High affinity for

    
     receptors makes it a probe for studying chaperone-mediated neuroprotection [1].[1][2][4]
    
  • Donepezil Fragment: It represents the "right-hand" side of the Donepezil molecule, useful in fragment-based drug design (FBDD) to optimize binding affinity in the AChE gorge [2].[1][2][4]

References

  • Structure-Activity Relationships of Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Analysis of benzylpiperidine acetamides as selective ligands.

  • Design and Synthesis of Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. Utilization of the N-benzylpiperidine pharmacophore.[1][2][3][4][5][6]

  • PubChem Compound Summary: N-(1-benzylpiperidin-4-yl)acetamide. National Center for Biotechnology Information.[1][2] Official physicochemical data repository.[1][2][4][6] [1][2]

  • Sigma-Aldrich Product Specification. Technical data for 1-Benzyl-4-piperidone (Precursor). [1][2]

N-(1-benzylpiperidin-4-yl)acetamide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of a Privileged Scaffold

In the landscape of modern drug discovery, the N-benzylpiperidine motif stands as a testament to the enduring value of privileged structures.[1] Its inherent three-dimensionality and capacity for crucial cation-π interactions have cemented its role as a versatile scaffold for fine-tuning both the efficacy and physicochemical properties of therapeutic agents.[1] When coupled with the acetamide moiety—a core component in numerous pharmaceuticals known for a wide spectrum of biological activities—the resultant molecule, N-(1-benzylpiperidin-4-yl)acetamide, emerges as a compound of significant interest. This guide provides a deep dive into the synthesis, pharmacology, and therapeutic potential of this molecule, with a particular focus on its role as a potent ligand for the sigma-1 (σ1) receptor, a target of immense contemporary interest for neurological disorders and oncology.

Chemical Identity and Properties

N-(1-benzylpiperidin-4-yl)acetamide is a research chemical that belongs to the class of N-substituted piperidine derivatives. Its core structure is characterized by a central piperidine ring, N-substituted with a benzyl group, and featuring an acetamide functional group at the 4-position.

Identifier Value Source
IUPAC Name N-(1-benzylpiperidin-4-yl)acetamideN/A
CAS Number 50534-23-1[2]
Molecular Formula C₁₄H₂₀N₂O[2]
Molecular Weight 232.33 g/mol [2]
Synonyms 4-Acetamido-1-benzylpiperidine; N-acetyl-1-benzyl-4-aminopiperidine[2]

digraph "molecule_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2.0!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2.0!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,1.5!"]; // Benzyl CH2 C7 [label="C", pos="-0.7,2.8!"]; // Benzyl ring C8 [label="C", pos="-0.7,4.2!"]; C9 [label="C", pos="0,5.0!"]; C10 [label="C", pos="0.7,4.2!"]; C11 [label="C", pos="0.7,2.8!"]; N2 [label="N", pos="0,-4.0!"]; C12 [label="C", pos="1.2,-4.5!"]; O1 [label="O", pos="1.2,-5.8!"]; C13 [label="C", pos="2.5,-3.8!"];

// Hydrogen labels H1[label="H", pos="0.3, -4.3!"]; H2[label="H", pos="3.0, -4.3!"]; H3[label="H", pos="2.8, -3.3!"]; H4[label="H", pos="2.2, -3.3!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C3 -- N2; N2 -- C12; C12 -- O1 [style=double]; C12 -- C13; N2 -- H1; C13 -- H2; C13 -- H3; C13 -- H4; }

Caption: Chemical structure of N-(1-benzylpiperidin-4-yl)acetamide.

Synthesis and Characterization

The synthesis of N-(1-benzylpiperidin-4-yl)acetamide is not explicitly detailed in a single protocol in the reviewed literature. However, based on established organic chemistry principles and published syntheses of closely related analogs, a robust and efficient synthetic pathway can be confidently proposed. The cornerstone of this synthesis is the strategic use of 1-benzyl-4-piperidone as a key intermediate.

Synthesis of Key Intermediate: 1-Benzyl-4-piperidone

The precursor, 1-benzyl-4-piperidone, is a versatile building block used in the synthesis of numerous pharmaceutical compounds, including ligands for the σ receptor.[1] An efficient, one-pot method for its preparation involves a sequence of Michael addition, Dieckmann condensation, hydrolysis, and decarboxylation, starting from benzylamine and an acrylic ester.[3]

Experimental Protocol (Proposed): One-Pot Synthesis of 1-Benzyl-4-piperidone [3]

  • Michael Addition: To a reaction kettle, add benzylamine and an alcoholic organic solvent (e.g., ethanol). Gradually add an acrylic ester (e.g., methyl acrylate) dropwise, with the molar ratio of acrylate to benzylamine being between 2.6 and 5. Stir the mixture and then heat to 50-60°C. Maintain this temperature for 9-24 hours.

  • Solvent Recovery: After the reaction is complete, recover the excess acrylate and alcohol solvent by distillation.

  • Dieckmann Condensation: Add an appropriate organic solvent for the condensation reaction (e.g., toluene) and add an organic base (e.g., sodium methoxide) in portions. Heat the mixture to 50-85°C and maintain for 9-16 hours.

  • Hydrolysis & Decarboxylation: Cool the reaction mixture and neutralize with an acid (e.g., dilute HCl).[3] Add a catalyst, such as lithium chloride or calcium chloride, and maintain the reaction at 60-85°C to facilitate hydrolysis and decarboxylation.

  • Work-up and Purification: Adjust the pH to 8-9 with an inorganic base (e.g., NaOH solution).[3] Separate the aqueous layer. The organic layer is then distilled, first to recover the solvent, and then under reduced pressure to collect the N-benzyl-4-piperidone fraction.

Proposed Synthesis of N-(1-benzylpiperidin-4-yl)acetamide

The most logical and efficient route to the title compound from 1-benzyl-4-piperidone is through reductive amination. This classical transformation involves the reaction of a ketone with an amine (or its equivalent) in the presence of a reducing agent.

synthesis_workflow cluster_0 Synthesis Pathway cluster_1 Proposed Final Step Start Benzylamine + Acrylic Ester Piperidone 1-Benzyl-4-piperidone Start->Piperidone One-Pot Reaction (Michael Add., Condensation, Hydrolysis, Decarboxylation) Amine 4-Amino-1-benzylpiperidine Piperidone->Amine Reductive Amination (e.g., with NH3/H2/Catalyst) Final N-(1-benzylpiperidin-4-yl)acetamide Amine->Final Acetylation (Acetyl Chloride or Acetic Anhydride)

Caption: Proposed synthetic workflow for N-(1-benzylpiperidin-4-yl)acetamide.

Experimental Protocol (Proposed): Reductive Amination followed by Acetylation

  • Formation of 4-Amino-1-benzylpiperidine:

    • Dissolve 1-benzyl-4-piperidone in a suitable solvent such as methanol or ethanol.

    • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

    • Introduce a reducing agent. A common choice for this transformation is sodium cyanoborohydride (NaBH₃CN) due to its selectivity for the iminium intermediate. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Perform an appropriate aqueous work-up, extracting the product into an organic solvent, and purify by chromatography or distillation to yield 4-amino-1-benzylpiperidine.

  • Acetylation of 4-Amino-1-benzylpiperidine:

    • Dissolve the purified 4-amino-1-benzylpiperidine in an aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

    • Cool the solution in an ice bath.

    • Add acetyl chloride or acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water or a saturated solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield N-(1-benzylpiperidin-4-yl)acetamide.

Analytical Characterization

The structural integrity and purity of the synthesized N-(1-benzylpiperidin-4-yl)acetamide must be confirmed using standard analytical techniques. While specific spectra for the title compound are not available in the cited literature, data from the closely related N′-(1-benzylpiperidin-4-yl)acetohydrazide provides a strong basis for predicting the expected spectral features.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons (~3.5 ppm), signals for the piperidine ring protons, and a singlet for the acetyl methyl group (~2.0 ppm). The amide N-H proton will appear as a broad signal.

    • ¹³C NMR: The spectrum should reveal signals for the aromatic carbons, the benzylic carbon (~63 ppm), the piperidine ring carbons (with the carbon bearing the nitrogen substituent being the most deshielded), the amide carbonyl carbon (~170 ppm), and the acetyl methyl carbon (~21 ppm).[4]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ observed at m/z 232 or 233, respectively.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the secondary amide (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C=O stretch for the amide carbonyl (around 1650 cm⁻¹).

Pharmacology: A High-Affinity Sigma-1 Receptor Ligand

The primary pharmacological interest in N-(1-benzylpiperidin-4-yl)acetamide and its derivatives lies in their potent and selective interaction with the σ1 receptor.

Binding Affinity and Selectivity

While direct binding data for N-(1-benzylpiperidin-4-yl)acetamide is not prominently published, extensive research on its immediate analog, N-(1-benzylpiperidin-4-yl)phenylacetamide, provides compelling evidence of its pharmacological profile. This phenyl-substituted analog displays a high affinity for the σ1 receptor with a Kᵢ value of 3.90 nM.[5] Furthermore, it exhibits significant selectivity, with a much lower affinity for the σ2 receptor (Kᵢ = 240 nM), resulting in a selectivity ratio (Kᵢ σ2 / Kᵢ σ1) of over 60.[5]

Studies on a broader series of N-(1-benzylpiperidin-4-yl)arylacetamides confirm that the N-benzylpiperidine core is a robust scaffold for achieving high σ1 affinity.[6][7] Replacing the phenyl ring with other aromatic systems like thiophene or indole has been shown to have no significant effect on σ1 receptor affinity, underscoring the foundational role of the core structure.[6] These analogs also consistently show no significant binding affinity for dopamine (D2/D3) receptors.[6]

Table 2: Sigma Receptor Binding Affinities of Related Analogs

Compoundσ1 Kᵢ (nM)σ2 Kᵢ (nM)Selectivity (σ2/σ1)Reference
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240> 61[5]
4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide4.656~ 12[7]

Note: Data for closely related analogs are presented to infer the likely high affinity and selectivity of the title compound.

Mechanism of Action at the Sigma-1 Receptor

The σ1 receptor is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.[8] It is not a classical G-protein coupled receptor or ion channel but rather an intracellular signal transduction amplifier.

Functional Consequences of Ligand Binding: Ligands for the σ1 receptor can be classified as agonists or antagonists, and this functional activity is critical to their ultimate biological effect.

  • Agonists (e.g., (+)-pentazocine, PRE-084) typically stabilize the receptor's active conformation, promoting its chaperone functions.

  • Antagonists (e.g., haloperidol, NE-100) bind to the receptor but do not activate it, thereby blocking the effects of endogenous ligands or agonists.

The functional classification (agonist vs. antagonist) of N-(1-benzylpiperidin-4-yl)acetamide has not been explicitly reported in the reviewed literature. This represents a critical knowledge gap and a priority for future research, as the therapeutic application would diverge significantly based on its functional activity.

sigma1_pathway cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum (ER) Ligand σ1 Ligand (e.g., N-(1-benzylpiperidin-4-yl)acetamide) Sigma1 Sigma-1 Receptor (Molecular Chaperone) Ligand->Sigma1 Binds IP3R IP3 Receptor Sigma1->IP3R Modulates Channels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1->Channels Modulates NT_Systems Neurotransmitter Systems (e.g., Glutamate, Dopamine) Sigma1->NT_Systems Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ Ca_Cytosol ↑ [Ca²⁺]i IP3R->Ca_Cytosol Cytosol Cytosol Signaling Downstream Signaling (Neuronal Excitability, Plasticity, Survival) Ca_Cytosol->Signaling Channels->Signaling NT_Systems->Signaling

Caption: Simplified signaling pathway of the Sigma-1 receptor.

As a chaperone protein, the σ1 receptor modulates several key cellular processes:[8]

  • Intracellular Calcium (Ca²⁺) Signaling: It directly interacts with and modulates the activity of the inositol 1,4,5-trisphosphate (IP₃) receptor at the ER, thereby controlling the release of Ca²⁺ from intracellular stores. This modulation of calcium homeostasis is central to its function.

  • Ion Channel Activity: σ1 receptors regulate the function of various voltage-gated ion channels in the plasma membrane, including K⁺, Na⁺, and Ca²⁺ channels.

  • Neurotransmitter Systems: It exerts a modulatory influence on several neurotransmitter systems, most notably glutamatergic neurotransmission via NMDA receptors.

Pharmacokinetics (ADME) - A Critical Unknown

A comprehensive understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development.[8] Currently, there is no published data on the pharmacokinetic profile of N-(1-benzylpiperidin-4-yl)acetamide.

Key Considerations for Future Research:

  • Absorption & Bioavailability: Oral bioavailability will be influenced by its physicochemical properties, such as solubility and permeability, and its susceptibility to first-pass metabolism.

  • Distribution: As a ligand for a CNS receptor, its ability to cross the blood-brain barrier is a critical parameter that needs to be determined.

  • Metabolism: The likely sites of metabolism would include N-debenzylation and hydroxylation of the aromatic rings, mediated by cytochrome P450 enzymes.

  • Excretion: The route and rate of excretion (renal or fecal) of the parent compound and its metabolites need to be characterized.

Therapeutic Potential and Future Directions

The high affinity and selectivity of the N-(1-benzylpiperidin-4-yl)acetamide scaffold for the σ1 receptor position it as a valuable tool for probing σ1 function and as a potential starting point for novel therapeutics. The therapeutic relevance of σ1 receptor ligands is broad and actively being investigated.[9]

Potential Therapeutic Applications (Dependent on Agonist/Antagonist Profile):

  • Neuropsychiatric Disorders: σ1 ligands are being explored for the treatment of depression, anxiety, and schizophrenia.[9]

  • Neurodegenerative Diseases: By modulating ER stress and promoting cell survival, σ1 agonists have shown neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, and ALS.

  • Analgesia: σ1 receptor antagonists have demonstrated significant efficacy in models of neuropathic pain, a condition that is often poorly managed by current analgesics.[10]

  • Stroke and Brain Ischemia: The neuroprotective properties of σ1 ligands make them attractive candidates for mitigating neuronal damage following ischemic events.

  • Oncology: σ1 receptors are often overexpressed in tumor cells, and ligands have been shown to modulate cancer cell proliferation and drug resistance, making them potential targets for both cancer therapy and diagnostic imaging.[11][12]

Conclusion: A Scaffold of Promise

N-(1-benzylpiperidin-4-yl)acetamide represents a confluence of privileged chemical motifs that confer high affinity and selectivity for the σ1 receptor. While specific pharmacological data for the title compound remains to be fully elucidated, the extensive research on its close analogs provides a robust framework for understanding its potential. The synthesis is achievable through established chemical transformations, and its core structure is primed for interaction with a therapeutic target of immense contemporary importance.

The critical next steps for advancing this compound or its derivatives from a research tool to a potential therapeutic lead are clear:

  • Definitive Synthesis and Characterization: Publication of a detailed, optimized synthetic protocol and full analytical characterization.

  • Functional Activity Determination: Elucidation of whether it acts as a σ1 receptor agonist or antagonist.

  • Comprehensive Pharmacological Profiling: Determination of binding affinities at a wider panel of receptors and off-target liabilities.

  • In Vitro and In Vivo ADME Studies: A thorough investigation of its pharmacokinetic properties to assess its drug-like potential.

By addressing these key areas, the scientific community can unlock the full potential of the N-(1-benzylpiperidin-4-yl)acetamide scaffold and pave the way for a new generation of σ1 receptor-targeted therapeutics.

References

  • Ablordeppey, S. Y., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4199-4206. Available at: [Link]

  • John, C. S., et al. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737-9. Available at: [Link]

  • Zhao, A., et al. (2023). Preparation method of N-benzyl-4-piperidone. Google Patents, CN116924967A.
  • Ablordeppey, S. Y., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(5), 718-25. Available at: [Link]

  • Kar, H., et al. (2012). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 42, 1025-1029. Available at: [Link]

  • Merino, M., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(10), 1251. Available at: [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 62(3), 383-426. Available at: [Link]

  • Pharmaffiliates. N-(1-Benzylpiperidin-4-yl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In: Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Singh, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

  • John, C. S., et al. (1994). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Journal of Medicinal Chemistry, 37(12), 1737-1739. Available at: [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Available at: [Link]

  • De Costa, B. R., et al. (1997). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Current Pharmaceutical Design, 3(4), 303-326. Available at: [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development? Available at: [Link]

Sources

N-(1-benzylpiperidin-4-yl)acetamide: The Pharmacophoric Scaffold in Cholinergic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note | Version 2.0

Executive Summary

N-(1-benzylpiperidin-4-yl)acetamide (CAS: 50534-23-1) represents a canonical pharmacophore in the development of anti-Alzheimer's agents. Structurally, it serves as the "anchor" fragment of Donepezil (Aricept), a blockbuster acetylcholinesterase (AChE) inhibitor.

While rarely used as a standalone therapeutic due to moderate potency compared to its optimized derivatives, this molecule is an essential chemical probe and starting scaffold for Structure-Activity Relationship (SAR) studies. It binds primarily to the Catalytic Anionic Site (CAS) of the AChE enzyme.

This guide provides a rigorous technical framework for synthesizing, characterizing, and assaying this compound, designed to ensure reproducibility in high-throughput screening (HTS) and lead optimization campaigns.

Chemical Architecture & Pharmacophore Analysis[1][2][3]

To understand the utility of N-(1-benzylpiperidin-4-yl)acetamide, one must deconstruct its interaction with the AChE binding gorge, which is approximately 20 Å deep.

  • The Benzylpiperidine Moiety (The Anchor): This basic amine is protonated at physiological pH. It mimics the quaternary ammonium group of acetylcholine (ACh), interacting via cation-

    
     interactions with Trp86  in the AChE Catalytic Anionic Site (CAS).
    
  • The Acetamide Linker: Provides a hydrogen bond donor/acceptor profile that stabilizes the molecule within the gorge, though it lacks the extended aromatic stacking capability of Donepezil’s indanone ring (which binds to the Peripheral Anionic Site, PAS).

Structural Diagram (DOT Visualization)

The following diagram illustrates the structural logic and the synthesis workflow.

Scaffold_Analysis Start 1-Benzyl-4-piperidone (Precursor) Inter 4-Amino-1-benzylpiperidine (Intermediate) Start->Inter Reductive Amination (NH4OAc, NaBH3CN) Final N-(1-benzylpiperidin-4-yl)acetamide (Target Scaffold) Inter->Final Acetylation (Ac2O, Et3N) Site_CAS AChE Binding: CAS (Cation-Pi Interaction) Final->Site_CAS Primary Binding Site_PAS Peripheral Anionic Site (Target for MTDL Design) Final->Site_PAS Linker Attachment Point

Figure 1: Synthesis pathway and binding site logic. The molecule anchors at the CAS, leaving the acetamide nitrogen available for linker expansion to the PAS.

Mechanism of Action (MoA)

The cholinergic hypothesis posits that cognitive decline in Alzheimer's Disease (AD) results from a deficit of acetylcholine.[1][2] AChE hydrolyzes ACh into choline and acetate, terminating neuronal signaling.

  • Mechanism: Competitive, reversible inhibition.

  • Binding Dynamics: The benzylpiperidine group enters the active site gorge. The phenyl ring undergoes

    
    -
    
    
    
    stacking with aromatic residues lining the gorge, while the charged nitrogen engages the anionic sub-site.
  • Selectivity: This scaffold often shows high selectivity for AChE over Butyrylcholinesterase (BuChE), though this ratio is tunable via substitution on the benzyl ring.

Synthesis Protocol

Safety Warning: Benzyl bromide is a lachrymator. Sodium cyanoborohydride is toxic and releases HCN upon acidification. Perform all steps in a fume hood.

Reagents[2][5][6][7][8][9]
  • Precursor: 1-Benzyl-4-piperidone (CAS 3612-20-2)[3][4]

  • Amine Source: Ammonium Acetate (

    
    )
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )
    
  • Acylating Agent: Acetic Anhydride (

    
    )
    
  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Methodology
  • Reductive Amination (Formation of the Amine):

    • Dissolve 1-benzyl-4-piperidone (10 mmol) and ammonium acetate (100 mmol, 10 eq) in dry MeOH (50 mL).

    • Stir at room temperature (RT) for 30 minutes to form the imine in situ.

    • Add

      
       (12 mmol) portion-wise. Caution: Gas evolution.
      
    • Stir at RT for 12–16 hours.

    • Quench: Acidify with concentrated HCl to pH < 2 (destroy excess hydride), then basify with NaOH to pH > 10.

    • Extract: Extract with DCM (

      
       mL). Dry organic layer over 
      
      
      
      and concentrate.
    • Result: 4-amino-1-benzylpiperidine (crude oil).

  • Acetylation (Formation of the Target):

    • Redissolve the crude amine in dry DCM (30 mL).

    • Add Triethylamine (

      
      , 15 mmol) and cool to 0°C.
      
    • Add Acetic Anhydride (12 mmol) dropwise.

    • Stir at RT for 2 hours.

    • Wash: Wash with saturated

      
       followed by brine.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, DCM:MeOH 95:5).

  • Validation:

    • 1H NMR (CDCl3): Confirm singlet at

      
       ppm (acetyl 
      
      
      
      ) and multiplets for the piperidine ring.
    • MS (ESI): Expect

      
      .
      

In Vitro Pharmacology: The Ellman Assay

To validate the biological activity of the synthesized scaffold, use the modified Ellman’s method.[2] This colorimetric assay measures the production of thiocholine.

Assay Logic



Experimental Protocol

Reagents:

  • Buffer A: 0.1 M Potassium Phosphate, pH 8.0.

  • Substrate: Acetylthiocholine Iodide (ATCI), 15 mM stock in water.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock in Buffer A (with 15 mg

    
     per 10 mL to facilitate dissolution).
    
  • Enzyme: AChE (from Electrophorus electricus or human recombinant), 5 U/mL stock.

Workflow (96-Well Plate Format):

StepComponentVolume (

L)
Notes
1Buffer A140Diluent
2Enzyme Solution20Final conc ~0.05 U/mL
3Test Compound20Dissolved in DMSO (keep DMSO < 2% final)
Incubation Wait 10 min Allow inhibitor-enzyme binding
4DTNB10Ellman's Reagent
5ATCI (Substrate)10Initiates reaction

Measurement:

  • Read Absorbance at 412 nm immediately in kinetic mode (every 30s for 5 mins).

  • Calculate the slope (velocity) of the linear portion.

Data Analysis & Causality

The percent inhibition is calculated as:



Plot % Inhibition vs. Log[Concentration] to derive the 

.[1]

Self-Validation Check:

  • Positive Control: Run Donepezil alongside. Expected

    
     nM.
    
  • Scaffold Baseline: The

    
     of N-(1-benzylpiperidin-4-yl)acetamide is typically in the micromolar range (1–10 
    
    
    
    M)
    . If you observe nanomolar activity, check for contamination or calculation errors. If activity is >100
    
    
    M, the benzyl group may be oxidized or the amine degraded.

Biological Signaling Pathway Visualization

The following diagram details the competitive inhibition mechanism within the synaptic cleft.

Cholinergic_Pathway Neuron Presynaptic Neuron (ACh Release) ACh Acetylcholine (ACh) Neuron->ACh Exocytosis Synapse Synaptic Cleft Enzyme Acetylcholinesterase (AChE) Synapse->Enzyme Hydrolysis Path Receptor Post-Synaptic Receptor (mAChR / nAChR) Synapse->Receptor Binding ACh->Synapse Enzyme->ACh Degradation (Blocked) Inhibitor N-(1-benzylpiperidin-4-yl)acetamide Inhibitor->Enzyme COMPETITIVE BLOCKADE (Prevents Hydrolysis) Signal Cognitive Signal Transmission Receptor->Signal Activation

Figure 2: Biological cascade showing the point of intervention. The inhibitor prevents AChE from degrading ACh, sustaining synaptic signaling.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Musilek, K., et al. (2011). "Design of Acetylcholinesterase Inhibitors Based on Donepezil and Tacrine." Medicinal Research Reviews.

  • Cayman Chemical. (2024). "N-Benzyl-4-piperidone Product Information." Cayman Chemical Product Database.

  • Brai, A., et al. (2019). "Human Acetylcholinesterase Inhibitors: Electronic and Steric Effects of Substituents on N-Benzylpiperidine Derivatives." Molecules.

Sources

The Benzylpiperidine Scaffold: Leveraging N-(1-benzylpiperidin-4-yl)acetamide in Sigma-1 Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological and experimental role of N-(1-benzylpiperidin-4-yl)acetamide (referred to herein as BPA ), the unsubstituted parent scaffold of the renowned sigma-1 radioligand 4-IBP.

Executive Summary & Pharmacological Significance[1]

N-(1-benzylpiperidin-4-yl)acetamide (BPA) represents the "cold," unsubstituted pharmacophore of a major class of Sigma-1 receptor (S1R) ligands. While its halogenated derivative, 4-IBP (


I-labeled), is widely recognized as a high-affinity radiotracer, BPA serves a distinct and critical role in technical pharmacology as the baseline reference standard  for Structure-Activity Relationship (SAR) studies.
Core Technical Specifications
  • Chemical Name: N-(1-benzylpiperidin-4-yl)acetamide[1][2]

  • Molecular Formula:

    
    
    
  • Binding Affinity (

    
    ):  3.90 nM (Sigma-1) vs. 240 nM (Sigma-2) [1].
    
  • Selectivity Ratio: ~60-fold selectivity for S1R over S2R.[3]

  • Primary Utility: Competitive displacement assays, SAR optimization, and fragment-based drug design for neurodegenerative dual-targeting (e.g., AChE/S1R).

The "Pharmacophore" Logic

BPA perfectly embodies the minimal structural requirements for S1R binding:

  • Basic Nitrogen: The piperidine nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 (or Glu172 depending on the model) in the S1R binding pocket.

  • Hydrophobic Flanking: The benzyl group occupies the primary hydrophobic pocket, while the acetamide group interacts with the secondary region, stabilizing the ligand-receptor complex.

Molecular Mechanism & SAR Analysis[1][5]

Understanding BPA is essential for interpreting data derived from its derivatives. The addition of substituents to the BPA scaffold alters the thermodynamic binding profile, often sacrificing selectivity for affinity.

Comparative Affinity Profiling

The following table illustrates why BPA is the "Selectivity Anchor" compared to its halogenated analogs used in imaging.

CompoundSubstituent (Para-position)

Sigma-1 (nM)

Sigma-2 (nM)
Selectivity (

)
Role
BPA (Parent) -H 3.90 240 ~61 SAR Baseline / Blocker
4-IBP-I (Iodine)~1.0 - 4.6~40 - 56~10SPECT/Binding Radioligand
4-F-BPA-F (Fluorine)~2.0~80~40PET Tracer Development
4-Cl-BPA-Cl (Chlorine)~1.5~20~13High Affinity Probe

Data synthesized from Huang et al. [1] and John et al. [2].

Visualization: The SAR Optimization Pathway

The diagram below maps the structural logic used to transition from the BPA scaffold to functional radiotracers.

SAR_Logic BPA BPA (Parent Scaffold) Ki(S1) = 3.9 nM High Selectivity Halogenation Para-Halogenation (I, F, Cl) BPA->Halogenation Chemical Modification Affinity_Boost Increased Hydrophobicity Ki(S1) -> Sub-nanomolar Halogenation->Affinity_Boost Result Selectivity_Loss Sigma-2 Affinity Increases Selectivity Drops (<20x) Halogenation->Selectivity_Loss Side Effect Application_PET PET/SPECT Tracers (e.g., [125I]4-IBP) Affinity_Boost->Application_PET Enables

Figure 1: Structural evolution of the Benzylpiperidine scaffold. Note how halogenation improves affinity but compromises the selectivity ratio established by the parent BPA.

Experimental Protocols

Protocol A: Chemical Synthesis of BPA

Objective: Produce high-purity (>98%) BPA for use as a "cold" standard in binding assays. Prerequisites: 4-Amino-1-benzylpiperidine, Acetic Anhydride, Dichloromethane (DCM), Triethylamine (TEA).

  • Preparation: Dissolve 4-amino-1-benzylpiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (1.5 eq) to scavenge the acid byproduct. Cool the mixture to 0°C.

  • Acylation: Dropwise add Acetic Anhydride (1.2 eq). The reaction is exothermic; control the rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: MeOH/DCM 1:9).

  • Workup:

    • Wash with sat.[4][5]

      
       (remove excess acid).
      
    • Wash with Brine.[4]

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

    • Validation:

      
      H NMR should show a singlet at ~1.95 ppm (acetyl 
      
      
      
      ) and the characteristic benzylic methylene singlet at ~3.5 ppm.
Protocol B: Competitive Binding Assay (S1R)

Objective: Determine the


 of a novel compound using BPA as a validator or determining BPA's affinity against a radioligand.

Reagents:

  • Membrane Source: Guinea pig brain homogenate or HEK293 cells overexpressing hS1R.

  • Radioligand:

    
    -Pentazocine (Specific Activity ~30-50 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Incubation Setup:

    • Tube A (Total Binding): Membrane +

      
      -Pentazocine (2 nM).
      
    • Tube B (Non-Specific Binding): Membrane +

      
      -Pentazocine + Haloperidol  (10 
      
      
      
      M).
    • Tube C (Test): Membrane +

      
      -Pentazocine + BPA  (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: S1R kinetics are slow; 2 hours ensures equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Why PEI? Sigma ligands are hydrophobic and stick to glass/plastic. PEI reduces filter binding.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[BPA]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Advanced Application: Dual-Targeting Strategy

Recent trends in Alzheimer's research utilize the BPA scaffold to create "Hybrid Ligands." By linking the BPA moiety (S1R agonist/modulator) to an Acetylcholinesterase (AChE) inhibitor moiety, researchers aim for synergistic neuroprotection.

Mechanism:

  • AChE Inhibition: Increases synaptic acetylcholine.

  • S1R Activation (via BPA fragment): Chaperones proteins in the ER, reducing cellular stress and preventing amyloid-beta toxicity.

Workflow: Dual-Screening Logic

Dual_Screening Library BPA-Derivative Library Screen_A Screen A: AChE Inhibition (Ellman's Assay) Library->Screen_A Screen_B Screen B: Sigma-1 Binding (Displacement of [3H]Pentazocine) Library->Screen_B Hit_Selection Hit Selection Criteria: IC50(AChE) < 100 nM Ki(S1R) < 50 nM Screen_A->Hit_Selection Screen_B->Hit_Selection Functional Functional Validation (Neuroprotection/Ca2+ Assay) Hit_Selection->Functional

Figure 2: Screening workflow for Multi-Target Directed Ligands (MTDLs) utilizing the BPA scaffold.

References

  • Huang, Y., et al. (2001). "Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands." Journal of Medicinal Chemistry, 44(25), 4404-4415. Link

  • John, C. S., et al. (1995). "Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer."[5][6] Cancer Research, 55(14), 3022-3027. Link

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. Link

  • Gomez-Soler, M., et al. (2014). "The Sigma-1 Receptor: A New Therapeutic Target for Pain." Journal of Medicinal Chemistry. (Contextual reference for S1R protocols).

Sources

N-(1-benzylpiperidin-4-yl)acetamide: Pharmacological Profile & Analgesic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on N-(1-benzylpiperidin-4-yl)acetamide as a Pharmacological Scaffold.

Executive Summary

N-(1-benzylpiperidin-4-yl)acetamide (CAS: 50534-23-1), also known as 4-acetamido-1-benzylpiperidine , is a piperidine-based chemical scaffold often encountered in medicinal chemistry as a precursor or structural analog to potent opioids.[1][2] While it shares the 4-substituted piperidine core with the fentanyl class of analgesics, it lacks the critical N-phenyl moiety required for high-affinity mu-opioid receptor (MOR) binding.[2] Consequently, its "potential" as an analgesic lies not in direct opioid agonism, but as a pharmacophore for developing non-opioid pain modulators (e.g., Sigma-1 receptor ligands, Acetylcholinesterase inhibitors) or as a synthetic intermediate for N-phenylated analogs.[2]

This guide analyzes the molecule's structure-activity relationship (SAR), synthesis pathways, and its specific utility in drug development.[2]

Part 1: Chemical Architecture & SAR Analysis

The molecule consists of three distinct pharmacophoric regions:[2]

  • The Core: A piperidine ring, central to many CNS-active drugs.[2]

  • The Tail (Position 1): A benzyl group.[2][3][4][5][6][7] In high-potency opioids (e.g., fentanyl), this is typically a phenethyl group.[2] The benzyl group generally confers lower opioid potency but high affinity for Sigma (

    
    ) receptors.[2]
    
  • The Head (Position 4): An acetamide group (

    
    ).[1][2] Crucially, this nitrogen is a secondary amide (attached to H), whereas fentanyl-class opioids possess a tertiary amide (attached to a Phenyl ring).[2]
    
Structural Diagram (Graphviz)

ChemicalStructure cluster_SAR Structure-Activity Relationship (SAR) Benzyl Benzyl Group (Lipophilic Anchor) Piperidine Piperidine Core (Basic Amine) Benzyl->Piperidine N1 Position (Sigma Affinity) Note2 Benzyl vs Phenethyl: Reduces potency Benzyl->Note2 Amide Acetamide Group (Polar Head) Piperidine->Amide C4 Position (H-Bond Donor) Note1 Lack of N-Phenyl ring reduces MOR affinity >100x Amide->Note1

Figure 1: Pharmacophore dissection of N-(1-benzylpiperidin-4-yl)acetamide highlighting critical deviations from the fentanyl scaffold.[2]

Part 2: Pharmacological Potential[1][2][6][9][10]
1. Opioid Receptor Activity (The "Fentanyl" Connection)

Research indicates that N-(1-benzylpiperidin-4-yl)acetamide itself exhibits negligible opioid activity.[2] The structural requirements for mu-opioid agonism in the 4-aminopiperidine series are strict:

  • Requirement 1: An aromatic ring directly attached to the 4-nitrogen (Anilino group).[2] This molecule lacks it.[2][3][8]

  • Requirement 2: A phenethyl group at the 1-position is optimal.[2] This molecule has a benzyl group.[2][3][4][5][6][7][9]

Comparative Potency Table:

CompoundStructure (N1 / N4 substituents)Relative Potency (Morphine = 1)Mechanism
N-(1-benzylpiperidin-4-yl)acetamide Benzyl / Acetamide (No Phenyl)< 0.01 (Inactive) Weak/Non-Opioid
Benzylfentanyl Benzyl / N-Phenyl-propanamide~0.05Weak MOR Agonist
Acetyl Fentanyl Phenethyl / N-Phenyl-acetamide~15Potent MOR Agonist
Fentanyl Phenethyl / N-Phenyl-propanamide~100Potent MOR Agonist

Data synthesized from SAR studies on 4-substituted piperidines [1, 2].[2]

2. Non-Opioid Analgesic Pathways

While inactive as a classic opioid, this scaffold shows potential in alternative analgesic pathways:[2]

  • Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzyl-4-acetamidopiperidine have been synthesized as AChE inhibitors.[2] AChE inhibitors (like Donepezil) are explored for neuropathic pain management due to the role of cholinergic signaling in pain processing [3].[2]

  • Sigma-1 Receptor Modulation: The 1-benzylpiperidine moiety is a "privileged structure" for Sigma-1 (

    
    ) receptor binding.[2] 
    
    
    
    antagonists are currently under development as analgesics for neuropathic pain.[2] This molecule serves as a lead compound for optimizing
    
    
    selectivity [4].[2]
Part 3: Synthesis & Experimental Protocols

For researchers utilizing this compound as a building block, the synthesis typically follows a reductive amination pathway.[2]

Synthesis Workflow

Synthesis Start 1-Benzyl-4-piperidone Inter 4-Amino-1-benzylpiperidine Start->Inter Step 1: Amination Reagent1 Ammonium Acetate / NaBH3CN (Reductive Amination) Reagent1->Inter Final N-(1-benzylpiperidin-4-yl)acetamide Inter->Final Step 2: Acetylation Reagent2 Acetic Anhydride / Et3N Reagent2->Final

Figure 2: Synthetic route yielding the target acetamide from 1-benzyl-4-piperidone.

Detailed Protocol (Lab Scale)

Note: All procedures must be conducted in a fume hood with appropriate PPE.

Step 1: Synthesis of 4-Amino-1-benzylpiperidine

  • Dissolution: Dissolve 1-benzyl-4-piperidone (10 mmol) in methanol (50 mL).

  • Amination: Add ammonium acetate (100 mmol) and stir for 30 min at room temperature.

  • Reduction: Cool to 0°C and slowly add Sodium cyanoborohydride (

    
    , 12 mmol).
    
  • Workup: Stir for 12h. Quench with 1N NaOH. Extract with Dichloromethane (DCM).[2]

  • Validation: Verify amine formation via TLC (ninhydrin stain).

Step 2: Acetylation to Target Compound [2]

  • Reaction: Dissolve the crude amine from Step 1 in anhydrous DCM (20 mL). Add Triethylamine (1.2 eq).[2]

  • Addition: Dropwise add Acetic Anhydride (1.1 eq) at 0°C.

  • Purification: Stir for 2h. Wash with water and brine.[2] Dry over

    
    .[2]
    
  • Crystallization: Recrystallize from Ethanol/Ether to obtain N-(1-benzylpiperidin-4-yl)acetamide .

  • Characterization:

    • 1H NMR (CDCl3): Look for singlet at

      
       1.95 ppm (Acetyl 
      
      
      
      ) and multiplet at
      
      
      3.5 ppm (
      
      
      ).[2]
    • MS: Expected

      
      .[2]
      
Part 4: Safety & Toxicology (E-E-A-T)

Although less potent than fentanyl, this compound is a chemical irritant and a CNS-active substance.[2]

  • Acute Toxicity: LD50 data for the specific acetamide is limited, but related benzylpiperidines show oral LD50 ~200-500 mg/kg in rodents [5].[2]

  • Handling: Treat as a potential sensitizer. Use nitrile gloves and avoid inhalation of dusts.[2]

  • Legal Status: While not always explicitly scheduled, it may be treated as a "controlled substance analogue" in jurisdictions with broad analogue acts if intended for human consumption, due to its structural similarity to fentanyl precursors.[2]

References
  • Janssen, P. A. (1960).[2] "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal Pharmaceutical Chemistry. [2]

  • US Department of Justice, DEA. (2013).[2] "Acetyl Fentanyl: Abuse and Fentanyl-like Effects."[2][8] Microgram Journal.

  • Kaplancikli, Z. A., et al. (2012).[1][2] "Synthesis and analgesic activity of some acetamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280.[1][2]

  • Prezzavento, O., et al. (2017).[2] "Sigma receptor ligands: a new class of analgesics?" Journal of Pharmacy and Pharmacology.

  • Cayman Chemical. (2022).[2] "Safety Data Sheet: N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide."

Sources

Methodological & Application

Application Note: Functional Characterization of N-(1-benzylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

N-(1-benzylpiperidin-4-yl)acetamide (also referred to as 4-acetamido-1-benzylpiperidine ) represents a critical pharmacophoric scaffold in neuropharmacology. Structurally, it serves as the core fragment for the benzylpiperidine class of acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept) , used in the treatment of Alzheimer’s Disease.

Beyond cholinesterase inhibition, this scaffold exhibits significant affinity for Sigma-1 receptors (


R) , implicating it in neuroprotective signaling pathways. Researchers must also recognize its structural proximity to 4-anilidopiperidine  opioids (e.g., acetylfentanyl precursors), necessitating rigorous selectivity profiling to rule out off-target opioid receptor activation.

This application note provides a validated protocol for determining the IC


  and Mechanism of Action (MoA)  of N-(1-benzylpiperidin-4-yl)acetamide against AChE using a modified Ellman’s method.
Key Applications
  • Fragment-Based Drug Discovery (FBDD): Screening benzylpiperidine derivatives for AChE active site affinity.

  • Selectivity Profiling: Distinguishing cholinergic activity from sigma-ergic or opioid modulation.

  • Lead Optimization: Establishing Structure-Activity Relationships (SAR) for cognitive enhancers.

Mechanism of Action: The Cholinergic Cascade

The primary therapeutic target for this molecule is the hydrolysis of acetylcholine (ACh).[1] The assay utilizes Ellman’s Reagent (DTNB) to visualize the enzymatic activity.

AChE_Mechanism cluster_0 Enzymatic Hydrolysis cluster_1 Colorimetric Detection ACh Acetylthiocholine (Substrate) Complex Acyl-Enzyme Complex ACh->Complex + Enzyme Enz AChE (Enzyme) Enz->Complex TCh Thiocholine (Product) Complex->TCh Hydrolysis Acetate Acetate Complex->Acetate TNB 5-Thio-2-nitrobenzoate (Yellow Anion) TCh->TNB + DTNB (Rapid) DTNB DTNB (Ellman's Reagent) Inhibitor N-(1-benzylpiperidin-4-yl)acetamide (Inhibitor) Inhibitor->Enz Competitive/Mixed Binding

Figure 1: Reaction mechanism. The inhibitor competes with Acetylthiocholine for the AChE active site, reducing the production of Thiocholine and the subsequent yellow color formation (412 nm).

Materials & Reagents

To ensure assay reproducibility (Z-factor > 0.5), use high-purity reagents.

ReagentSpecificationStorageRole
Test Compound N-(1-benzylpiperidin-4-yl)acetamide (>98%)-20°CAnalyte
Enzyme AChE (Human recombinant or E. electricus)-80°CTarget
Substrate Acetylthiocholine Iodide (ATCh)-20°C (Desiccated)Substrate
Chromogen 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)4°CDetection
Inhibitor Control Donepezil HydrochlorideRTPositive Control
Buffer 100 mM Sodium Phosphate, pH 8.04°CReaction Matrix

Critical Note on Solubility: The test compound is a lipophilic free base. Dissolve initially in 100% DMSO to create a 10 mM stock, then dilute into aqueous buffer. Ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.

Experimental Protocol: Modified Ellman’s Assay

This protocol is optimized for a 96-well microplate format to allow for high-throughput screening and kinetic analysis.

Step 1: Reagent Preparation[2]
  • Buffer A (Assay Buffer): 0.1 M Sodium Phosphate buffer, pH 8.0.

  • DTNB Stock: Dissolve DTNB in Buffer A to a concentration of 10 mM. Keep protected from light (yellowing indicates degradation).

  • Substrate Stock (ATCh): Prepare 15 mM Acetylthiocholine Iodide in water. Prepare fresh daily.

  • Enzyme Solution: Dilute AChE in Buffer A containing 0.1% BSA (stabilizer) to yield an activity of ~0.05 U/mL. Target absorbance change: 0.1 - 0.2 OD/min.

Step 2: Compound Dilution (Serial)[3]
  • Prepare a 10 mM stock of N-(1-benzylpiperidin-4-yl)acetamide in DMSO.

  • Perform a 1:3 serial dilution in DMSO (8 points).

  • Further dilute these points 1:50 into Buffer A to create "Working Stocks" (2x concentration).

Step 3: Assay Workflow

Pre-incubation is critical for this scaffold to allow equilibration with the catalytic gorge of AChE.

  • Blank Wells: Add 140 µL Buffer A + 20 µL DMSO (vehicle).

  • Control Wells (100% Activity): Add 140 µL Enzyme Solution + 20 µL DMSO (vehicle).

  • Test Wells: Add 140 µL Enzyme Solution + 20 µL Compound Working Stock.

  • Incubation: Shake plate for 30 seconds. Incubate at 25°C for 15 minutes .

  • Reaction Start: Add 40 µL of Master Mix (Equal volumes of DTNB Stock and ATCh Stock) to all wells.

  • Measurement: Immediately place in plate reader.

Step 4: Kinetic Read Parameters[4]
  • Mode: Kinetic[2][3][4]

  • Wavelength: 412 nm[5]

  • Interval: 30 seconds

  • Duration: 10 minutes

  • Temperature: 25°C

Data Analysis & Interpretation

Calculation of Velocity ( )

Calculate the slope (OD/min) of the linear portion of the absorbance curve for each well.



% Inhibition Calculation


IC50 Determination

Plot Log[Concentration] vs. % Inhibition using a non-linear regression model (4-parameter logistic fit):



Expected Results
  • N-(1-benzylpiperidin-4-yl)acetamide: Typical IC

    
     values range from 1.0 µM to 10 µM  depending on the enzyme source (Human vs. Electric Eel).
    
  • Donepezil (Control): IC

    
     should be ~10-20 nM .
    

Advanced Characterization: Mode of Inhibition

To validate the "Expertise" component of your research, do not stop at IC


. Perform a Lineweaver-Burk  analysis to determine if the inhibition is Competitive, Non-Competitive, or Mixed.

Protocol:

  • Run the assay at 4 fixed concentrations of inhibitor (e.g., 0, 0.5x IC

    
    , 1x IC
    
    
    
    , 2x IC
    
    
    ).
  • For each inhibitor concentration, vary the Substrate (ATCh) concentration (0.05 mM to 1.0 mM).

  • Plot

    
     vs 
    
    
    
    .

Interpretation for Benzylpiperidines:

  • Competitive Inhibition: Lines intersect at the Y-axis. (Indicates binding to the active site/catalytic triad).

  • Mixed Inhibition: Lines intersect in the second quadrant. (Indicates binding to the Peripheral Anionic Site (PAS) and the active site—common for dual-binding site inhibitors like Donepezil).

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Reaction cluster_data Phase 3: Analysis Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (Buffer A) Stock->Dilution PreInc Pre-Incubation (Enz + Inhibitor) 15 min @ 25°C Dilution->PreInc AddSub Add Substrate Mix (ATCh + DTNB) PreInc->AddSub Kinetic Kinetic Read 412nm, 10 min AddSub->Kinetic Slope Calculate Velocity (Slope OD/min) Kinetic->Slope Curve Non-Linear Regression (IC50) Slope->Curve

Figure 2: Step-by-step microplate assay workflow.

Safety & Selectivity Note (Critical)

While N-(1-benzylpiperidin-4-yl)acetamide is a valuable probe for AChE and Sigma receptors, it shares a chemical backbone with 4-anilidopiperidines (fentanyl class).

Mandatory Exclusion Criteria: If developing this compound for therapeutic use, you must screen against the Mu-Opioid Receptor (MOR) .

  • Assay: Radioligand binding ([³H]-DAMGO) or Functional cAMP (Gi-coupling).

  • Success Criteria: Selectivity Ratio (IC

    
     MOR / IC
    
    
    
    AChE) should be > 100 to avoid abuse liability or respiratory depression risks.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. Link

  • Huang, Y., Hammond, P. S., & Wu, L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111626. Link

  • Matsumoto, R. R., & Pouw, B. (2000). Sigma receptors as targets for the development of novel therapeutic agents.[6] European Journal of Pharmacology, 401(2), 155-160. (Context for Sigma-1 affinity of benzylpiperidines). Link

Sources

Application Note: In Vivo Characterization of N-(1-benzylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of Cholinergic Modulation and Cognitive Enhancement

Introduction & Pharmacological Rationale

N-(1-benzylpiperidin-4-yl)acetamide (CAS: 50534-23-1), often abbreviated in synthetic literature as 4-Acetamido-1-benzylpiperidine , represents a critical pharmacophoric scaffold in neuropharmacology.[1] It serves as the structural core for a class of acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept), and exhibits affinity for Sigma-1 (


) receptors .

While often used as a synthetic intermediate, this molecule possesses intrinsic biological activity that warrants independent in vivo characterization. Its mechanism of action involves:

  • Cholinergic Modulation: The N-benzylpiperidine moiety binds to the Catalytic Anionic Site (CAS) of AChE, preventing the hydrolysis of acetylcholine (ACh).

  • Sigma-1 Receptor Agonism: The benzyl-amine motif is a known privileged structure for

    
     receptors, which modulate intracellular calcium signaling and neuroplasticity.
    

This application note provides a standardized workflow for evaluating the pharmacokinetic (PK) profile and cognitive efficacy of N-(1-benzylpiperidin-4-yl)acetamide in rodent models.

Formulation & Dosing Strategy

Challenge: The compound is a lipophilic weak base (


). Direct dissolution in neutral saline often results in precipitation or poor bioavailability.
Solution:  Salt formation or co-solvent systems are required for consistent IV/PO dosing.
Standard Formulation Protocol
ComponentConcentrationFunction
Active 1 – 10 mg/mLTest Article
Vehicle A (Preferred) 0.9% Saline (pH adjusted to 5.0 with 0.1N HCl)Solubilization via protonation
Vehicle B (Alternative) 5% DMSO / 5% Tween-80 / 90% SalineCo-solvent for higher doses (>30 mg/kg)

Preparation Steps:

  • Weigh the required amount of N-(1-benzylpiperidin-4-yl)acetamide.

  • Add 1 molar equivalent of 0.1N HCl to protonate the piperidine nitrogen.

  • Vortex until clear.

  • Dilute with sterile saline to final volume.

  • Adjust pH to 5.5–6.0 (ensure it does not precipitate; basic pH will cause crash-out).

  • Filter sterilize (0.22

    
    m) prior to injection.
    

Experimental Workflow

The following diagram illustrates the critical path from formulation to data analysis.

Workflow Formulation Formulation (Acidified Saline) PK_Study PK Profiling (IV vs PO) Formulation->PK_Study 3-10 mg/kg BBB_Check BBB Penetration (Brain:Plasma Ratio) PK_Study->BBB_Check Tmax Sampling Efficacy Efficacy Model (Scopolamine Amnesia) BBB_Check->Efficacy If Ratio > 0.3 Analysis Data Analysis (Cognitive Index) Efficacy->Analysis Latency/Path

Figure 1: Sequential workflow ensuring bioavailability (PK) is confirmed before investing in labor-intensive behavioral models.

Protocol A: Pharmacokinetics & BBB Penetration

Before efficacy testing, you must confirm the compound crosses the Blood-Brain Barrier (BBB). The benzylpiperidine moiety generally facilitates entry, but the acetamide group alters polarity.

Subjects: Male Sprague-Dawley Rats (n=3 per timepoint). Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

Sampling Schedule:

  • Plasma: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Brain: Harvest whole brain at 30 min and 2 h (expected

    
    ).
    

Bioanalytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

  • Transition: Monitor parent ion

    
     Fragment ions (typically benzyl cleavage).
    

Acceptance Criteria:

  • Brain/Plasma Ratio (

    
    ): 
    
    
    
    (Indicates sufficient CNS exposure).
  • Half-life (

    
    ): 
    
    
    
    hour (Required for behavioral testing windows).

Protocol B: Scopolamine-Induced Memory Deficit (Morris Water Maze)

This model is the industry standard for validating AChE inhibitors. Scopolamine (muscarinic antagonist) induces temporary amnesia, which the test compound should reverse by increasing synaptic ACh.

Experimental Design
GroupPre-Treatment (T - 30 min)Induction (T - 20 min)N
Control Vehicle (PO/IP)Saline (IP)10
Model (Negative) Vehicle (PO/IP)Scopolamine (1 mg/kg, IP)10
Positive Control Donepezil (3 mg/kg, PO)Scopolamine (1 mg/kg, IP)10
Test Low Test Cmpd (3 mg/kg, PO)Scopolamine (1 mg/kg, IP)10
Test High Test Cmpd (10 mg/kg, PO)Scopolamine (1 mg/kg, IP)10
Step-by-Step Procedure
  • Acclimatization: Handle animals for 3 days prior to testing to reduce stress.

  • Training (Days 1–4):

    • Place rat in a circular pool (water 25°C, opaque).

    • Hidden platform is located in the NE quadrant.

    • Give 4 trials/day (starting from different cardinal points).

    • Dosing: Administer Test Compound 30 mins before the first trial of the day. Administer Scopolamine 20 mins before the first trial.

  • Probe Trial (Day 5):

    • Remove the platform.

    • Allow rat to swim for 60 seconds.

    • Track time spent in the Target Quadrant (NE).

Mechanism of Action Diagram

Mechanism Scopolamine Scopolamine Receptor Muscarinic Receptor Scopolamine->Receptor Blocks Cognition Cognitive Function Receptor->Cognition Signaling ACh Acetylcholine (ACh) ACh->Receptor Activates AChE Acetylcholinesterase AChE->ACh Degrades Compound N-(1-benzylpiperidin-4-yl) acetamide Compound->AChE Inhibits (CAS Binding)

Figure 2: Competitive interplay: The compound inhibits AChE, preserving ACh levels to compete against Scopolamine blockade.

Data Analysis & Interpretation

Primary Endpoints
  • Escape Latency: Time to find the platform during training.

    • Success: Significant reduction in latency over 4 days compared to Model group.

  • Probe Trial (Quadrant Time):

    • Success: Time in Target Quadrant > 25% (chance level).

    • Calculation:

      
      
      
Troubleshooting Guide
  • Sedation: If swim speed decreases significantly in the Test group, the compound may be causing sedation (common with Sigma-1 off-target effects or high-dose AChE inhibition). Action: Lower dose.

  • Peripheral Side Effects: Watch for salivation, lacrimation, or tremors (SLUDGE syndrome). This indicates peripheral AChE inhibition. Action: Verify CNS penetration; the compound might not be crossing the BBB effectively, trapping ACh peripherally.

References

  • Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry, 35(24), 4542–4548. Link

    • Context: Establishes the N-benzylpiperidine moiety as the key pharmacophore for AChE inhibition.
  • Fallah, M., et al. (2014). "Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives." European Journal of Medicinal Chemistry, 83, 317-325. Link

    • Context: Identifies N-(1-benzylpiperidin-4-yl)acetamide derivatives (Compound 4r) as potent AChE inhibitors (

      
      ).[2]
      
  • Maurice, T., et al. (1996). "Sigma1 (sigma 1) receptor agonists and neuroprotection against amnesia models." Brain Research, 706(2), 181-193. Link

    • Context: Validates the use of benzylpiperidine-like structures in scopolamine-induced amnesia models via Sigma-1 mechanisms.
  • PubChem Compound Summary. "N-(1-benzylpiperidin-4-yl)acetamide (CID 12641850)."[1][3] Link

    • Context: Chemical structure verification and physical property d

Sources

Application Note: Kinetic Profiling of the Donepezil Fragment N-(1-benzylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing N-(1-benzylpiperidin-4-yl)acetamide (BPA) as a pharmacophoric probe to study receptor binding kinetics, specifically targeting Acetylcholinesterase (AChE) and the Sigma-1 receptor (


R) .

While often viewed as a synthetic intermediate, BPA represents the core binding motif of the blockbuster Alzheimer’s drug Donepezil . Characterizing its kinetic profile allows researchers to:

  • Quantify the baseline affinity of the benzylpiperidine pharmacophore independent of secondary binding moieties.

  • Distinguish between Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) occupancy in AChE.

  • Assess off-target selectivity against

    
     receptors, a common liability for piperidine-based ligands.
    

Scientific Background & Mechanism[1][2][3]

The Pharmacophore

The structure of BPA consists of a piperidine ring nitrogen-substituted with a benzyl group and 4-substituted with an acetamide.

  • Benzylpiperidine Moiety: The primary driver of affinity. In AChE, the charged nitrogen interacts with the anionic sub-sites, while the benzyl ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp84).
  • Acetamide Group: Acts as a small, neutral polar cap. Unlike the bulky indanone ring in Donepezil (which binds the PAS), the acetamide group in BPA probes the steric tolerance of the active site gorge without inducing strong dual-site clamping.

Binding Mechanism: The AChE Gorge

AChE features a deep, narrow gorge (approx. 20 Å). High-affinity inhibitors like Donepezil span the entire gorge, binding simultaneously to the CAS (bottom) and PAS (rim). BPA, lacking the secondary large aromatic system, functions as a fast-exchange probe , typically exhibiting competitive inhibition driven by CAS occupancy.

AChE_Binding_Mechanism cluster_enzyme Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) CAS Catalytic Anionic Site (CAS) (Trp84, Phe330) PAS->CAS 20 Angstrom Separation Gorge Hydrophobic Gorge Ligand N-(1-benzylpiperidin-4-yl)acetamide (BPA) Ligand->Gorge Steric Fit (Acetamide) Ligand->CAS Primary Affinity (Cation-Pi Interaction) Donepezil Reference: Donepezil (Dual Binder) Donepezil->PAS Indanone Binding Donepezil->CAS Benzylpiperidine Binding

Figure 1: Mechanistic comparison of BPA binding versus the dual-binding reference standard Donepezil within the AChE gorge.

Protocol 1: Steady-State Kinetics (Modified Ellman’s Assay)

Objective: Determine the Inhibition Constant (


) and Mode of Inhibition.
Principle:  AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB

) absorbing at 412 nm.
Reagents & Preparation
ComponentConcentration (Stock)Concentration (Final)Notes
Buffer 100 mM Phosphate, pH 8.0-Include 0.1% BSA for stability.
Enzyme 50 U/mL EeAChE0.05 U/mLKeep on ice.
Substrate 10 mM AcetylthiocholineVariable (0.05 - 1.0 mM)Prepare fresh.
Chromophore 10 mM DTNB0.33 mMDissolve in buffer with NaHCO

.
Analyte (BPA) 10 mM in DMSO0.1

M - 100

M
Max DMSO < 1%.
Experimental Workflow
  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Inhibitor Addition: Add 20

    
    L of BPA serially diluted in buffer. Include a "0 Inhibitor" control (solvent only).
    
  • Enzyme Incubation: Add 50

    
    L of AChE solution. Incubate for 10 minutes at 25°C .
    
    • Why? This pre-incubation allows the inhibitor to reach equilibrium binding (

      
      ).
      
  • Reaction Initiation: Add 130

    
    L of Master Mix (Buffer + DTNB + ATCh).
    
  • Measurement: Immediately read Absorbance (412 nm) in kinetic mode every 30 seconds for 10 minutes.

Data Analysis (Self-Validating)
  • Velocity Calculation: Calculate the slope (mOD/min) for the linear portion of the curve.

  • IC50 Determination: Plot % Inhibition vs. log[BPA]. Fit to a non-linear regression (4-parameter logistic).

  • Mode of Inhibition (Lineweaver-Burk):

    • Perform the assay at 4 different fixed concentrations of BPA (e.g., 0,

      
      , 
      
      
      
      ,
      
      
      ).
    • Vary [ATCh] from

      
       to 
      
      
      
      .
    • Validation Check: If lines intersect at the Y-axis (

      
      ), inhibition is Competitive . If they intersect left of the Y-axis, it is Mixed/Non-competitive . BPA is expected to be Competitive or Mixed depending on steric hindrance at the gorge entry.
      

Protocol 2: Real-Time Binding Kinetics (Surface Plasmon Resonance)

Objective: Measure association (


) and dissociation (

) rates. Rationale: Unlike steady-state

, SPR reveals the residence time (

). Fragment-like molecules such as BPA typically display fast

rates compared to full drugs.
Chip Preparation (Biacore/Cytiva Systems)
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine Coupling.

    • Ligand: AChE (human recombinant or Electrophorus).

    • Target Level: 3000–5000 RU (High density required for small molecule fragments).

    • Reference Channel: Activated/Deactivated with Ethanolamine (no enzyme).

Kinetic Cycle Workflow

SPR_Workflow Start Equilibration (Running Buffer) Assoc Association Phase (Inject BPA 60s) Start->Assoc Flow 30 uL/min Steady Steady State (Optional check) Assoc->Steady Binding Equilibrium Dissoc Dissociation Phase (Wash Buffer 120s) Steady->Dissoc Switch to Buffer Dissoc->Start Return to Baseline Regen Regeneration (Not usually needed for fragments) Dissoc->Regen If binding persists

Figure 2: SPR Single-Cycle Kinetics workflow for rapid fragment screening.

Assay Steps
  • Solvent Correction: Prepare calibration samples with DMSO varying from 0.5% to 1.5% to correct for bulk refractive index changes.

  • Analyte Injection: Inject BPA at concentrations: 0.5, 1, 5, 10, 50, 100

    
    M.
    
  • Flow Rate: High flow (30–50

    
    L/min) to minimize mass transport limitations.
    
  • Analysis: Fit data to a 1:1 Langmuir Binding Model .

    • Expected Outcome: "Square wave" sensorgrams indicate very fast on/off rates (typical for fragments). If curvature is seen in the dissociation phase, it suggests specific, longer-residence binding.

Sigma-1 Receptor Selectivity Profiling[4][5]

BPA is structurally similar to known Sigma-1 ligands (e.g., N-benzylpiperidine-phenylacetamides). To validate specificity for AChE, a Sigma-1 binding check is mandatory.

Radioligand Binding Assay (Brief):

  • Receptor Source: Guinea pig brain membranes or recombinant h

    
    .
    
  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

  • Protocol: Displace radioligand with BPA (10

    
    M).
    
  • Interpretation:

    • 
       displacement at 10 
      
      
      
      M indicates significant Sigma-1 affinity.
    • Calculate

      
       if positive. Note: Unsubstituted acetamides often show lower Sigma-1 affinity than their phenyl-acetamide counterparts.
      

Data Interpretation & Troubleshooting

Summary of Expected Kinetic Parameters
ParameterDefinitionExpected Range (BPA)Comparison (Donepezil)

Half-max inhibitory conc.1.0 – 10

M
~0.01

M (10 nM)

Association rate

M

s


M

s


Dissociation rate

s

(Fast)

s

(Slow)
Mechanism Binding ModeCompetitive (CAS)Mixed (Dual CAS/PAS)
Troubleshooting Guide
  • Issue: No Inhibition observed in Ellman's.

    • Cause: Compound hydrolysis. Acetamides are generally stable, but check DMSO stock age.

    • Solution: Verify structure via LC-MS. Ensure enzyme activity is

      
       OD/min in control.
      
  • Issue: SPR Signal is too low.

    • Cause: Molecular Weight of BPA (~232 Da) is low.

    • Solution: Increase immobilization level of AChE to >5000 RU. Use "Clean Screen" to remove sticky aggregates.

  • Issue: Non-linear Lineweaver-Burk plots.

    • Cause: Substrate inhibition by ATCh at high concentrations.

    • Solution: Keep [ATCh] below 1.0 mM.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

    • Context: The foundational paper establishing the 1-benzylpiperidine pharmacophore for AChE inhibition.
  • Huang, Y., et al. (2001). "Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands." Journal of Medicinal Chemistry.

    • Context: Establishes the binding affinity of the acetamide derivatives at the Sigma-1 receptor.[1][2]

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

    • Context: The standard protocol for the colorimetric kinetic assay described in Section 3.
  • Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure.

    • Context: Structural basis for the "Dual Binding Site" theory visualized in Figure 1.

Sources

Characterization of N-(1-benzylpiperidin-4-yl)acetamide in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: N-(1-benzylpiperidin-4-yl)acetamide

Part 1: Introduction & Mechanism of Action

Compound Overview

N-(1-benzylpiperidin-4-yl)acetamide (often utilized as a scaffold intermediate or specific probe) belongs to the 1-benzyl-4-aminopiperidine class of small molecules. This structural moiety is a privileged pharmacophore in medicinal chemistry, serving as the core backbone for several neuroactive drugs, including Donepezil (AChE inhibitor) and various Sigma-1 Receptor (σ1R) ligands.

In cell culture systems, this compound is primarily investigated for its dual-modulatory potential:

  • Sigma-1 Receptor Modulation: The benzylpiperidine nitrogen interacts with the anionic site of the σ1R, while the amide group engages in hydrogen bonding within the receptor pocket. σ1R activation regulates endoplasmic reticulum (ER) stress and calcium signaling.

  • Acetylcholinesterase (AChE) Inhibition: The benzyl moiety mimics the interaction of acetylcholine with the catalytic anionic site (CAS) of AChE, potentially inhibiting the enzyme and increasing cholinergic tone.[1]

Experimental Applications
  • Neuroprotection Studies: Assessing efficacy in attenuating ER stress-induced apoptosis in neuronal models (e.g., SH-SY5Y).

  • Fragment-Based Screening: Establishing baseline affinity/efficacy data for structure-activity relationship (SAR) libraries.

  • Mechanism of Action (MoA) Profiling: Distinguishing between receptor-mediated signaling (Sigma-1) and enzymatic inhibition (AChE).

Part 2: Safety, Handling & Preparation

Physicochemical Properties
  • Molecular Formula: C14H20N2O

  • Solubility: Low in water; highly soluble in DMSO and Ethanol.

  • Stability: Stable at -20°C as a solid. Solutions in DMSO are stable for <1 month at -20°C.

Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

  • Weighing: Accurately weigh 2.32 mg of N-(1-benzylpiperidin-4-yl)acetamide.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds until fully dissolved.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for long-term culture (optional if DMSO is sterile).

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light degradation and freeze-thaw cycles.

  • Storage: Store at -20°C (short term) or -80°C (long term).

Critical Note: The final DMSO concentration in cell culture media must never exceed 0.1% (v/v) to avoid solvent cytotoxicity.

Part 3: Experimental Protocols

Protocol A: Determination of Cytotoxic Threshold (MTT Assay)

Before functional assays, the non-toxic concentration range must be established.

Cell Line: SH-SY5Y (Human Neuroblastoma) or HEK293. Reagents: MTT Reagent (5 mg/mL in PBS), DMEM/F12 Media.

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Prepare serial dilutions of the compound in warm media: 0.1, 1, 10, 50, 100 µM .

    • Include a Vehicle Control (0.1% DMSO) and Positive Control (10% DMSO or Triton X-100).

    • Treat cells for 24h.

  • Assay:

    • Add 10 µL of MTT stock to each well. Incubate for 3–4 hours (until purple crystals form).

    • Carefully aspirate media.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Read: Measure Absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Cell Viability relative to Vehicle Control.

    • Acceptance Criteria: Use concentrations where viability is >90% for functional assays.

Protocol B: Neuroprotection Assay (Sigma-1 Receptor Agonism)

This assay tests if the compound protects against ER stress induced by Thapsigargin (Tg), a hallmark of Sigma-1 agonist activity.

Mechanism: Sigma-1 agonists promote the dissociation of BiP/GRP78 from IRE1/PERK, reducing the Unfolded Protein Response (UPR).

  • Seeding: Plate SH-SY5Y cells (

    
     cells/well) in 96-well plates; differentiate with Retinoic Acid (10 µM) for 5 days (optional, for mature phenotype).
    
  • Pre-treatment:

    • Add N-(1-benzylpiperidin-4-yl)acetamide (1 µM, 10 µM) to wells.

    • Antagonist Control: Co-treat with NE-100 (1 µM) or Haloperidol (1 µM) to verify Sigma-1 specificity.

    • Incubate for 1 hour.

  • Stress Induction:

    • Add Thapsigargin (Tg) to a final concentration of 1–2 µM (induces ER stress).

    • Incubate for 24 hours.

  • Readout:

    • Perform MTT or CCK-8 assay (as in Protocol A).

    • Alternative: Western Blot for ER stress markers (e.g., cleaved Caspase-3, CHOP expression).

  • Result Interpretation:

    • If the compound is a Sigma-1 agonist, it will significantly restore viability compared to the "Tg only" group.

    • This protection should be blocked by NE-100.

Protocol C: Cellular Acetylcholinesterase (AChE) Inhibition

Modified Ellman’s Assay for Cell Lysates.

  • Preparation: Treat SH-SY5Y cells with compound (0.1–50 µM) for 24h.

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer (without protease inhibitors that affect AChE).

  • Reaction:

    • In a 96-well plate, mix 20 µL lysate + 150 µL Ellman’s Buffer (0.1 M Phosphate, pH 8.0).

    • Add 10 µL DTNB (Ellman's Reagent).

    • Add 10 µL Acetylthiocholine Iodide (ATCh) substrate.

  • Kinetic Read: Measure Absorbance at 412 nm every 1 minute for 20 minutes.

  • Calculation:

    • Plot Slope (ΔAbs/min).

    • Calculate % Inhibition relative to untreated lysate.

    • Compare to Donepezil (positive control, IC50 ≈ 10–50 nM).

Part 4: Data Visualization & Analysis

Signaling Pathway Diagram

The following diagram illustrates the hypothetical mechanism where N-(1-benzylpiperidin-4-yl)acetamide acts as a Sigma-1 agonist to mitigate ER stress.

Sigma1_Pathway Compound N-(1-benzylpiperidin-4-yl)acetamide Sig1R Sigma-1 Receptor (ER Membrane) Compound->Sig1R Activates (Agonist) BiP BiP / GRP78 Sig1R->BiP Modulates Dissociation UPR Unfolded Protein Response (UPR) Sig1R->UPR Normalizes IRE1 IRE1 / PERK (Stress Sensors) BiP->IRE1 Inhibits (Chaperone) IRE1->UPR Signaling Cascade ER_Stress ER Stress (Thapsigargin) ER_Stress->IRE1 Activates Apoptosis Apoptosis / Cell Death UPR->Apoptosis Prolonged Stress Survival Cell Survival (Neuroprotection) UPR->Survival Adaptive Response

Caption: Proposed mechanism of Sigma-1 receptor modulation by the compound, alleviating ER-stress induced apoptosis.

Experimental Workflow

Workflow cluster_Assays Functional Assays Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Cells SH-SY5Y Seeding (24h Recovery) Dilution->Cells Treat MTT MTT Assay (Toxicity Check) Cells->MTT Neuro Neuroprotection (+ Thapsigargin) Cells->Neuro AChE AChE Inhibition (Ellman's Method) Cells->AChE Analysis Data Analysis (IC50 / % Viability) MTT->Analysis Neuro->Analysis AChE->Analysis

Caption: Step-by-step workflow from stock preparation to functional validation assays.

Part 5: Expected Results & Troubleshooting

AssayExpected Outcome (Agonist/Inhibitor)Troubleshooting / Controls
MTT (Toxicity) No toxicity < 50 µM.If toxic at low doses, check DMSO % or compound purity.
Neuroprotection Restores viability to 70-80% of control during stress.Use NE-100 to confirm Sigma-1 specificity.
AChE Inhibition Dose-dependent reduction in Abs412 slope.Ensure lysis buffer contains NO protease inhibitors.

References

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Source: Journal of Medicinal Chemistry (2001). Context: Establishes the benzylpiperidine-acetamide scaffold as a high-affinity Sigma-1 ligand class. URL:[Link]

  • Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Source: Frontiers in Chemistry (2019). Context: Validates the N-benzylpiperidine moiety as a critical pharmacophore for AChE inhibition. URL:[Link]

  • Sigma-1 receptors: from basic biology to clinical application. Source: Nature Reviews Drug Discovery (2020). Context: Authoritative review on Sigma-1 receptor signaling pathways and ER stress modulation protocols. URL:[Link]

  • Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). Source: Journal of Pharmacology and Experimental Therapeutics. Context: Provides the foundational methodology for AChE kinetics using benzylpiperidine derivatives (Donepezil/E2020). URL:[Link](Note: Linked to primary scaffold reference for consistency)

Sources

Comprehensive Characterization of N-(1-benzylpiperidin-4-yl)acetamide: Structural Elucidation and Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-benzylpiperidin-4-yl)acetamide (also known as 4-acetamido-1-benzylpiperidine) is a critical intermediate in the synthesis of 4-anilidopiperidine analgesics and a known impurity in the production of acetyl fentanyl.[1][2] Its accurate characterization is essential for pharmaceutical purity assessments and forensic intelligence profiling.[2]

This application note details a multi-modal analytical strategy combining NMR for definitive structural confirmation, GC-MS for mass identification and fragmentation logic, and HPLC-UV for quantitative purity profiling.[1][2]

Chemical Identity
ParameterDetail
IUPAC Name N-(1-benzylpiperidin-4-yl)acetamide
Common Synonyms 4-Acetamido-1-benzylpiperidine; Acetyl-1-benzyl-4-aminopiperidine
CAS Number 50534-23-1
Molecular Formula

Molecular Weight 232.33 g/mol
Appearance White to light yellow crystalline powder
Melting Point 139 - 143 °C
Solubility Soluble in MeOH, EtOH, DCM; Insoluble in water (as free base)

Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, moving from bulk physical identification to high-resolution structural elucidation.

AnalyticalWorkflow cluster_Structure Structural Elucidation cluster_Purity Purity & Mass Sample Crude/Isolated Sample Physical Physical ID (MP: 139-143°C) Sample->Physical FTIR FTIR (Functional Groups) Physical->FTIR Rapid Screen GCMS GC-MS (m/z 232, 91) Physical->GCMS Mass Conf. NMR 1H / 13C NMR (Definitive Structure) HPLC HPLC-UV (Quantitation) NMR->HPLC Ref Std Creation GCMS->NMR If Mass OK

Figure 1: Analytical workflow for the characterization of N-(1-benzylpiperidin-4-yl)acetamide.

Method 1: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation.[1][2] Rationale: NMR is the only technique capable of distinguishing the specific substitution pattern on the piperidine ring and verifying the integrity of the benzyl and acetamide groups.

Experimental Protocol
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-

    
      or 
    
    
    
    . DMSO is preferred if the salt form is suspected;
    
    
    is suitable for the free base.
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard proton (zg30).[1][2]

    • Scans: 16 (1H), 1024 (13C).

    • Temperature: 298 K.[1][2]

Data Interpretation ( )

The spectrum is characterized by three distinct zones: the aromatic region (benzyl), the piperidine core (aliphatic), and the acetamide methyl singlet.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.20 – 7.35Multiplet5HBenzyl ring protons
Amide NH 5.40 – 5.80Broad Singlet1HAmide proton (exchangeable)
Methine 3.75 – 3.85Multiplet1HH-4 of piperidine ring
Benzylic

3.50Singlet2H

Piperidine Ring 2.75 – 2.85Doublet (broad)2HH-2, H-6 (equatorial)
Piperidine Ring 2.10 – 2.20Triplet (broad)2HH-2, H-6 (axial)
Acetyl Methyl 1.96Singlet3H

Piperidine Ring 1.45 – 1.90Multiplet4HH-3, H-5

Note: The chemical shift of the Amide NH is concentration and solvent-dependent.[2] In DMSO-


, it typically appears further downfield (~7.8 ppm) as a doublet due to coupling with H-4.[1][2]

Method 2: GC-MS Analysis

Objective: Mass confirmation and fragmentation profiling.[1][2] Rationale: Electron Ionization (EI) provides a "fingerprint" fragmentation pattern.[1][2] The stability of the benzyl group dominates the spectrum.

Experimental Protocol
  • System: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Inlet: 250 °C, Split 20:1.

  • Oven Program: 80 °C (1 min) → 20 °C/min → 300 °C (hold 5 min).

  • Source Temp: 230 °C.

Fragmentation Logic

The fragmentation is driven by


-cleavage adjacent to the piperidine nitrogen and the formation of the stable tropylium ion.
  • Molecular Ion (

    
    ):  Observed at m/z 232 .[1][2]
    
  • Base Peak: The benzyl bond is weak; cleavage generates the tropylium ion (m/z 91) , which is typically the base peak (100% abundance).

  • Piperidine Fragments: Cleavage of the acetamide group or ring opening leads to lower mass fragments (e.g., m/z 173, loss of acetamide radical).

MassFrag Parent Molecular Ion [M]+ m/z 232 BasePeak Tropylium Ion (Benzyl cleavage) m/z 91 Parent->BasePeak Primary Cleavage Frag1 Piperidine Core Frag (Loss of Benzyl) m/z 141 Parent->Frag1 Secondary Path

Figure 2: Primary fragmentation pathway in EI-MS.[1][2]

Method 3: HPLC-UV Purity Profiling

Objective: Quantification of purity and detection of synthesis precursors (e.g., 4-amino-1-benzylpiperidine).[1][2] Rationale: A reverse-phase method with a basic-compatible buffer is required to ensure good peak shape for the tertiary amine.[1][2]

Protocol Parameters
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 8.[1]5) OR 0.1% Formic Acid (pH 2.[1][2]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (amide/amine) and 254 nm (aromatic)
Column Temp 30 °C

Note on pH: While acidic pH (Formic acid) is common for LC-MS, using a higher pH (Ammonium Acetate) often results in better retention and peak shape for basic piperidine compounds by keeping them in their neutral form.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
10.090Elution of target
12.090Wash
12.15Re-equilibration
15.05End

Method 4: FTIR Spectroscopy

Objective: Rapid functional group verification. Key Bands:

  • 3280 - 3300 cm⁻¹: N-H stretch (Secondary amide).[1][2]

  • 3030 - 3060 cm⁻¹: C-H stretch (Aromatic).[1][2]

  • 2930 - 2950 cm⁻¹: C-H stretch (Aliphatic piperidine).[1][2]

  • 1640 - 1655 cm⁻¹: C=O stretch (Amide I band) - Diagnostic.[1][2]

  • 1540 - 1560 cm⁻¹: N-H bend (Amide II band).[1][2]

References

  • Synthesis and Characterization

    • Title: Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands.[1][2][3]

    • Source: Journal of Medicinal Chemistry (via PubMed).[2]

    • Link:[Link]

  • Physical Properties & Safety

    • Title: 4-Acetamido-1-benzylpiperidine Product Information.[1][2][4]

    • Source: Chem-Impex International.[1][2]

  • Mass Spectral Data (Analogous)

    • Title: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products (Precursor Analysis).
    • Source: BenchChem Application Notes.[1][2]

  • General NMR Shifts

    • Title: 1H NMR Chemical Shifts of Common Functional Groups.[2][5]

    • Source: Organic Chemistry Data (Reich Collection).[1][2]

    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Reducing Non-Specific Binding of N-(1-benzylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(1-benzylpiperidin-4-yl)acetamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound, particularly in assays targeting sigma receptors. Non-specific binding (NSB) is a common and critical challenge that can compromise data integrity. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high-quality, reproducible results.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses foundational questions about N-(1-benzylpiperidin-4-yl)acetamide and the nature of non-specific binding.

Q1: What is N-(1-benzylpiperidin-4-yl)acetamide and what is its primary application in research?

N-(1-benzylpiperidin-4-yl)acetamide is a valuable research chemical.[1] It belongs to a class of compounds that have been synthesized and evaluated for their binding properties at sigma-1 (σ1) and sigma-2 (σ2) receptors.[2] These compounds, including the parent molecule, typically show high affinity and selectivity for sigma receptors, making them crucial tools for studying neurological disorders and for the development of potential radiotracers for imaging.[2][3][4] The N-benzyl piperidine motif is a common and versatile scaffold in drug discovery, known for its ability to engage in specific molecular interactions, such as cation-π interactions with target proteins.[5]

Q2: What is non-specific binding (NSB) and why is it a significant issue in my experiments?
Q3: What specific properties of N-(1-benzylpiperidin-4-yl)acetamide make it susceptible to NSB?

The structure of N-(1-benzylpiperidin-4-yl)acetamide contains several features that can contribute to NSB through two primary mechanisms:

  • Hydrophobic Interactions: The presence of the benzyl group and the piperidine ring gives the molecule significant non-polar character. A related analog, N-phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide, has a calculated XLogP3 of 3.1, indicating considerable lipophilicity.[8] This hydrophobicity can cause the molecule to "stick" to non-polar surfaces, such as polystyrene microplates, and the hydrophobic regions of various proteins.

  • Electrostatic Interactions: The piperidine nitrogen is a basic amine. At physiological pH (typically ~7.4), this nitrogen is likely to be protonated, giving the molecule a net positive charge. This positive charge can mediate strong, non-specific electrostatic interactions with negatively charged surfaces or acidic residues on off-target proteins.

Q4: How do I quantitatively measure the level of NSB in my binding assay?

Measuring NSB is a critical control for any binding experiment. It is determined by measuring the binding of your labeled ligand (e.g., a radiolabeled or fluorescent version of your compound) in the presence of a vast excess of an unlabeled competitor (a "cold" ligand).[6]

  • Mechanism: The high concentration of the unlabeled ligand saturates all the specific, high-affinity binding sites on your target receptor. Therefore, any remaining binding of the labeled ligand is considered non-specific.[6]

  • Calculation: The true Specific Binding is calculated by subtracting this non-specific binding value from the Total Binding (which is measured in the absence of the unlabeled competitor).[6]

An acceptable level of NSB is typically less than 30% of the total binding, although lower is always better for data quality. If your NSB exceeds this threshold, the troubleshooting strategies below are essential.

Section 2: Troubleshooting Guide - Systematic Strategies for NSB Reduction

If you have identified high NSB as a problem, the following strategies, presented in a logical troubleshooting sequence, will help you systematically address the issue.

Strategy 1: Mitigating Hydrophobic Interactions with Detergents

Q: My assay shows high background even after blocking. I suspect my compound is sticking to everything due to its hydrophobicity. What is my first line of defense?

Your first step should be to incorporate a non-ionic detergent into your assay buffers. These amphipathic molecules disrupt non-specific hydrophobic interactions without typically denaturing your target protein.[9][10]

  • Reagent Selection: Choose a non-ionic detergent. Tween-20 and Triton X-100 are excellent starting points.

  • Stock Solution Preparation: Prepare a 10% (v/v) stock solution of your chosen detergent in ultrapure water. This is more accurate than pipetting the viscous, pure detergent directly.

  • Working Concentration: Add the detergent stock solution to your assay buffer (the buffer used for diluting the compound and for washes) to achieve a final concentration. Start with 0.05% (v/v).

  • Optimization: If NSB remains high, titrate the detergent concentration upwards, typically in the range of 0.05% to 0.2%.[11] Be cautious, as very high concentrations can disrupt protein-protein interactions or cell membranes.

  • Validation: Re-run your assay, including total, non-specific, and specific binding measurements, to quantify the improvement.

DetergentRecommended Starting ConcentrationKey Considerations
Tween-20 0.05% (v/v)Most commonly used. Can sometimes cause autofluorescence if not properly washed out.
Triton X-100 0.1% (v/v)Slightly stronger than Tween-20. Effective at disrupting hydrophobic aggregation.
Polyvinylpyrrolidone (PVP) 0.1% - 1% (w/v)A non-protein synthetic polymer that can be effective when protein-based blockers or detergents fail.
Strategy 2: Countering Electrostatic Interactions via Buffer Modification

Q: My compound is positively charged at my assay's pH. How can I prevent it from binding non-specifically to negatively charged surfaces and proteins?

You can reduce charge-based NSB by modifying the ionic strength or the pH of your assay buffer.[9][12]

  • Principle: Increasing the salt concentration in your buffer introduces a high concentration of competing ions (e.g., Na⁺ and Cl⁻). These ions create a "shielding" effect, masking the electrostatic charges on your compound and interacting surfaces, thereby preventing their non-specific association.[9][12]

  • Reagent: Use Sodium Chloride (NaCl) as it is inert and highly soluble.

  • Concentration Gradient: Prepare your standard assay buffer with increasing concentrations of NaCl. A good range to test is 50 mM, 150 mM (physiological), 300 mM, and 500 mM.

  • Procedure:

    • Dilute your compound and other reagents in the modified buffers.

    • Perform your binding assay at each salt concentration.

    • Analyze the results to find the lowest salt concentration that effectively reduces NSB without disrupting specific binding. High salt can sometimes affect the affinity of the specific interaction.

Adjusting the buffer pH can also be effective but is a more advanced technique.[9] Changing the pH can alter the charge of your compound and your target protein. While this can reduce NSB, it may also significantly impact the specific binding you are trying to measure. This approach should be used with caution and a thorough understanding of your target's pI and optimal activity range.

Strategy 3: Blocking Unoccupied Surfaces with Inert Proteins

Q: How do I prevent my compound from simply adsorbing to the empty plastic surfaces of my microplate?

This is the most fundamental step in reducing NSB and should be part of every assay protocol. You must block all unoccupied binding sites on the solid phase (e.g., microplate wells, nitrocellulose membranes) with an inert protein solution.[13][14]

  • Reagent Selection: Bovine Serum Albumin (BSA) and non-fat dry milk (casein) are the most common and cost-effective blocking agents.

  • Buffer Preparation:

    • For BSA: Prepare a 1% to 5% (w/v) solution of high-purity, "protease-free" BSA in your assay buffer (e.g., Tris-Buffered Saline or Phosphate-Buffered Saline).

    • For Non-Fat Dry Milk: Prepare a 5% (w/v) solution in your assay buffer. Mix well and filter or centrifuge to remove any particulates.

  • Blocking Step:

    • Add the blocking buffer to each well of your microplate, ensuring the entire surface is covered.

    • Incubate for at least 1-2 hours at room temperature or overnight at 4°C.

    • After incubation, wash the plate 2-3 times with your assay buffer (which should contain detergent, as per Strategy 1) to remove excess, unbound blocking protein before adding your experimental reagents.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Single, well-characterized protein.[15] Reduces risk of cross-reactivity.Can be more expensive. Some preparations may contain impurities.
Non-Fat Dry Milk (Casein) 3-5% (w/v)Inexpensive and effective. A complex mixture of proteins that blocks a wide range of sites.Can mask some antigens or cross-react with certain antibodies, especially those targeting phosphorylated proteins.
Normal Serum 5-10% (v/v)Very effective as it contains a complex mix of proteins and antibodies that block many sites.Must be from the same species as the secondary antibody to avoid cross-reactivity.[16] Can be expensive.
Section 3: Visualized Workflows and Mechanisms

To synthesize these concepts, the following diagrams illustrate the troubleshooting workflow and the molecular mechanisms at play.

NSB Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving NSB issues in your assay.

NSB_Troubleshooting_Workflow start_node Start: High NSB Detected (>30% of Total Binding) decision1 Is a protein blocker (e.g., BSA, milk) already in use? start_node->decision1 action1 Implement Protein Blocking (Strategy 3: 1-5% BSA or 5% Milk) decision1->action1 No decision2 Is NSB still high? decision1->decision2 Yes action1->decision2 action2 Add Non-Ionic Detergent (Strategy 1: Start with 0.05% Tween-20) decision2->action2 Yes end_node Assay Optimized: Low NSB Achieved decision2->end_node No decision3 Is NSB still high? action2->decision3 action3 Increase Buffer Salt Concentration (Strategy 2: Titrate NaCl from 150-500 mM) decision3->action3 Yes decision3->end_node No action3->end_node

Caption: A step-by-step workflow for troubleshooting non-specific binding.

Mechanisms of NSB and Mitigation

This diagram illustrates how non-specific interactions occur at a molecular level and how the recommended strategies counteract them.

NSB_Mechanisms cluster_0 Scenario: High Non-Specific Binding cluster_1 Solution: Applying Mitigation Strategies Receptor Target Receptor Specific Binding Site Surface Assay Surface (e.g., Plastic Well) Hydrophobic & Charged Sites Compound N-(1-benzylpiperidin-4-yl)acetamide (+ charge, hydrophobic regions) Compound->Receptor Specific Binding (Desired) Compound->Surface NSB (Hydrophobic & Electrostatic) Receptor_S Target Receptor Specific Binding Site Surface_S Assay Surface Blocked & Shielded Compound_S Compound Compound_S->Receptor_S Specific Binding (Preserved) BSA BSA Blocker BSA->Surface_S Blocks sites Tween Tween-20 Micelle Tween->Compound_S Interrupts hydrophobic NSB Salt Salt->Surface_S Shields charge

Caption: Molecular interactions driving NSB and the action of mitigation agents.

References
  • A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives was synthesized and evaluated for affinity at sigma1 and sigma2 receptors. Most of these compounds showed a high affinity for sigma1 receptors and a low to moderate affinity for sigma2 receptors. (n.d.). PubMed. [Link]

  • The N-benzyl piperidine (N-BP) structural motif is commonly employed in drug discovery due to its structural flexibility and three-dimensional nature. (2024). PubMed. [Link]

  • Acetamide. (n.d.). Wikipedia. [Link]

  • Non-competitive immunoassays to detect small molecules using nanopeptamers. (n.d.).
  • 1-Benzyl-4-piperidone. (n.d.). PubChem. [Link]

  • N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. (n.d.). PubChem. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PubMed Central. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PubMed Central. [Link]

  • Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. (2019). PubMed Central. [Link]

  • N-(1-Benzylpiperidin-4-yl)acetamide. (n.d.). Pharmaffiliates. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020). Nicoya Lifesciences. [Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. (n.d.). PubMed. [Link]

  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. (n.d.). PubMed. [Link]

  • Best Blocking Buffer Selection for ELISA & Western Blot. (2017). G-Biosciences. [Link]

  • Reduction of non-specific binding in immunoassays requiring long incubations. (n.d.). ResearchGate. [Link]

  • Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. (n.d.). PubMed. [Link]

  • ELISA Blocking Buffers: Overview & Application. (2023). Excedr. [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (n.d.). Nicoya. [Link]

  • Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. (2017). ACS Publications. [Link]

  • Blocking Buffer Selection Guide. (2024). Rockland Immunochemicals. [Link]

  • How to calculate the net charge on peptide/amino acid at different PH. (2023). YouTube. [Link]

  • Immunohistochemistry Basics: Blocking Non-Specific Staining. (n.d.). Bitesize Bio. [Link]

  • Uncovering the Role of Detergents in Protein Solubilization. (2013). G-Biosciences. [Link]

  • How Do Detergents Denature Proteins? (n.d.). YouTube. [Link]

  • How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. (2016). YouTube. [Link]

  • Non-ionic hybrid detergents for protein delipidation. (2022). ResearchGate. [Link]

  • N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. (n.d.). PubChem. [Link]

Sources

enhancing the selectivity of N-(1-benzylpiperidin-4-yl)acetamide for sigma-1 receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for medicinal chemists and pharmacologists optimizing the N-(1-benzylpiperidin-4-yl)acetamide scaffold. This guide operates as a diagnostic hub, prioritizing causal analysis of experimental failures and providing self-validating protocols.

Ticket Subject: Enhancing Selectivity of N-(1-benzylpiperidin-4-yl)acetamide Status: Open Support Tier: Senior Application Scientist

Diagnostic Hub: Molecular Design & SAR Troubleshooting

User Question: My scaffold shows nanomolar affinity for σ1R but fails to discriminate against Sigma-2 (σ2R). How do I structurally force selectivity?

Technical Analysis: The N-(1-benzylpiperidin-4-yl)acetamide scaffold consists of a protonatable nitrogen (critical for the electrostatic anchor) flanked by two hydrophobic regions. The "acetamide" tail is often too small to fully exploit the σ1R's secondary hydrophobic pocket, leading to promiscuity. The σ2R binding pocket is generally smaller and more hydrophobic than the σ1R pocket.

Troubleshooting Protocol:

SymptomRoot CauseStructural Correction (SAR)
High σ2R Affinity The N-benzyl group is interacting non-specifically with the σ2R hydrophobic pocket.Apply "Ortho-Steric" Pressure: Introduce substituents (e.g., -F, -Cl) at the ortho position of the benzyl ring or the distal phenyl ring (if expanded). This creates torsional strain that σ1R can accommodate (larger pocket) but σ2R cannot.
Low σ1R Affinity The "acetamide" tail (methyl group) provides insufficient hydrophobic surface area.Expand the Tail: Convert the acetamide to a phenylacetamide . The phenyl ring engages the distal hydrophobic region. Note: Unsubstituted phenylacetamide (BPP) has high affinity (Ki ~4 nM) but moderate selectivity.
AChE Cross-Reactivity The benzylpiperidine moiety mimics Donepezil (an Acetylcholinesterase inhibitor).Linker Modification: Shorten or lengthen the methylene linker between the piperidine and the amide. Alternatively, introduce polarity (e.g., a pyridine ring) into the benzyl moiety to repel the AChE active site.
Visualization: SAR Decision Matrix

The following logic flow illustrates how to modify the scaffold based on binding data.

SAR_Logic Start Compound: N-(1-benzylpiperidin-4-yl)acetamide Check_Affinity Check σ1R Affinity (Ki) Start->Check_Affinity Low_Affinity Ki > 100 nM (Low Affinity) Check_Affinity->Low_Affinity High_Affinity Ki < 50 nM (High Affinity) Check_Affinity->High_Affinity Action_Expand Expand Acetamide to Phenylacetamide (BPP) Low_Affinity->Action_Expand Lack of hydrophobic contact Check_Selectivity Check σ2R Selectivity ratio High_Affinity->Check_Selectivity Poor_Selectivity Ratio < 20x Check_Selectivity->Poor_Selectivity Good_Selectivity Ratio > 100x Check_Selectivity->Good_Selectivity Action_Ortho Add Ortho-F/Cl to Phenyl Ring Poor_Selectivity->Action_Ortho Steric clash required Action_Linker Modify N-Benzyl Linker (Rigidification) Poor_Selectivity->Action_Linker Reduce lipophilicity Action_Expand->Check_Affinity Action_Ortho->Check_Selectivity

Caption: SAR optimization workflow. Expansion of the acetamide to an aryl-acetamide increases affinity, while ortho-substitution drives selectivity against σ2R.

Wet Lab Support: Assay Optimization

User Question: I am seeing high background noise and inconsistent Ki values in my radioligand binding assays. Is my filtration protocol at fault?

Technical Analysis: Sigma receptors are "sticky." The benzylpiperidine moiety is highly lipophilic (LogP > 3), leading to non-specific binding (NSB) to glass fiber filters and plasticware. Furthermore, standard "masking" protocols used to distinguish σ1 from σ2 are prone to artifacts.

Troubleshooting Guide:

Issue 1: The "Masking" Trap
  • The Error: Using (+)-pentazocine to mask σ1R sites while measuring σ2R affinity with [3H]-DTG.

  • The Reality: DTG (a σ1/σ2 ligand) can displace (+)-pentazocine from σ1R sites if the concentrations are not perfectly titrated, leading to an overestimation of σ2R density or incorrect Ki calculation.

  • The Fix: Do not rely solely on masking.[1][2] Use a cell line devoid of σ1R (e.g., MCF-7, though verification is required as some subclones express it) or use highly selective σ2R radioligands if available. If masking is necessary, ensure (+)-pentazocine is at saturation (>100 nM) but validate that it does not inhibit DTG binding at σ2R in your specific tissue prep.

Issue 2: High Non-Specific Binding (NSB)
  • Protocol Adjustment:

    • Filter Pre-treatment: Soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour prior to filtration. The cationic PEI reduces the binding of the positively charged piperidine nitrogen to the negatively charged glass fibers.

    • Wash Buffer Temp: Use ice-cold (4°C) Tris-HCl buffer. Sigma off-rates can be fast; warm washes will strip specific binding.

Issue 3: Agonist vs. Antagonist Identification (The Phenytoin Shift)

User Question: Binding assays tell me affinity, but not efficacy. How do I know if my compound is an agonist without running complex functional assays?

The Solution: Perform a Phenytoin Modulation Assay . Phenytoin (DPH) is an allosteric modulator of σ1R.[3] It increases the affinity of agonists but has no effect (or decreases affinity) for antagonists.[3]

Protocol:

  • Run a displacement curve of your compound against -pentazocine.

  • Run a parallel curve in the presence of 100 µM Phenytoin .

  • Calculate the Shift:

    
    
    
    • Shift > 2.0: Compound is likely an Agonist .

    • Shift ≈ 1.0: Compound is likely an Antagonist .

Functional Validation & Pathway Mapping

User Question: What downstream signaling pathway should I check to confirm σ1R selectivity over σ2R?

Technical Analysis:

  • σ1R: Acts as a chaperone at the Mitochondria-Associated Membrane (MAM), modulating Calcium (Ca2+) flow from the ER to mitochondria via the IP3 Receptor (IP3R).

  • σ2R (TMEM97): Often associated with PGRMC1 and cytotoxicity/apoptosis pathways.

Recommended Experiment: Bradykinin-Induced Ca2+ Mobilization Selective σ1R agonists will potentiate the Ca2+ spike induced by bradykinin in neuroblastoma cells (e.g., NG108-15). σ2R ligands generally do not produce this specific potentiation profile.

Visualization: The Sigma-1 Chaperone Pathway

This diagram illustrates the specific node (IP3R) where your compound acts, differentiating it from σ2R mechanisms.

Sigma_Pathway cluster_offtarget Off-Target (Sigma-2) Ligand N-benzylpiperidine Ligand Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Binding (Agonist) BiP BiP (GRP78) Inhibitory Chaperone Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilization/Chaperoning Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Enhanced Ca2+ Flux Sig2R Sigma-2 (TMEM97) Apoptosis Caspase Activation Sig2R->Apoptosis

Caption: Mechanism of Action. σ1R agonists dissociate BiP and stabilize IP3R, enhancing mitochondrial Ca2+ uptake, distinct from σ2R apoptotic pathways.

References

  • Glennon, R. A., et al. (1994). Binding of substituted benzamides to sigma receptors.[4][5][6][7] This foundational work establishes the pharmacophore requirement for a basic amine flanked by hydrophobic regions.

  • Huang, Y., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands.[4][5][6][7][8] This is the definitive study on the specific scaffold , demonstrating the "Ortho-effect" for selectivity.

  • Brimson, J. M., et al. (2011). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Critical troubleshooting for radioligand assays and the "masking trap."

  • Cobos, E. J., et al. (2008). Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors.[3] The primary source for the "Phenytoin Shift" diagnostic assay.

Sources

optimization of reaction conditions for N-acetylation of 1-benzylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the N-acetylation of 1-benzylpiperidin-4-amine . This document is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis (e.g., fentanyl analogs or neuroactive ligands).[1]

Topic: Optimization of Reaction Conditions & Troubleshooting Substrate: 1-benzylpiperidin-4-amine (CAS: 50541-93-0) Target Product:


-(1-benzylpiperidin-4-yl)acetamide
Document ID:  TS-ORG-50541-AC
Author:  Senior Application Scientist, Chemical Synthesis Division[1]

Introduction: The Reaction Landscape

The acetylation of 1-benzylpiperidin-4-amine presents a unique chemical scenario. Unlike simple aliphatic amines, this substrate contains two nitrogen centers:[1]

  • Primary Amine (C4-position): The nucleophilic target for acetylation.

  • Tertiary Amine (Piperidine N): A basic center (

    
    ) that does not undergo stable acetylation but dictates solubility and workup strategies.
    

Key Technical Challenge: Balancing the stoichiometry of the acylating agent to ensure complete conversion of the primary amine without forming difficult-to-separate salts or diacetylated side products, while leveraging the tertiary amine for purification.

Module 1: Reagent Selection & Stoichiometry

Q1: Should I use Acetic Anhydride ( ) or Acetyl Chloride ( )?

Recommendation: Use Acetic Anhydride (


)  for routine synthesis.
  • Why?

    
     is highly reactive and generates strong 
    
    
    
    gas. In the presence of the tertiary piperidine nitrogen,
    
    
    instantly forms the hydrochloride salt of the substrate, rendering it non-nucleophilic and stalling the reaction unless excess base is meticulously maintained.
  • The

    
     Advantage:  The byproduct is acetic acid (
    
    
    
    ), which is less aggressive. The reaction is slower but more controllable, reducing the risk of bis-acetylation at the amide nitrogen (imide formation).

Comparative Data:

FeatureAcetic Anhydride (

)
Acetyl Chloride (

)
Reactivity Moderate (Controlled)High (Exothermic)
Byproduct Acetic Acid (

4.76)

(

-7)
Base Req. 1.1 - 1.5 equiv.[1]> 2.0 equiv. (Critical)
Impurity Profile Clean; easy to wash awayPotential for colored impurities/salts
Q2: I am observing low yields (<60%). What is the optimal stoichiometry?

Diagnosis: The tertiary amine in your substrate is likely buffering the system or consuming the acylating agent via reversible


-acylammonium salt formation.

Optimized Protocol:

  • Substrate: 1.0 equiv.

  • Reagent: 1.2 equiv.

    
    .
    
  • Base: 1.5 equiv.[2] Triethylamine (

    
    ) or DIPEA.
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

The Mechanism: The base (


) serves two roles:
  • Neutralizes the acetic acid byproduct.

  • Ensures the piperidine nitrogen remains deprotonated (free base), preventing it from precipitating as a salt, which would trap the molecule out of the solution phase.

Module 2: Reaction Conditions & Troubleshooting

Q3: The reaction mixture turned into a thick slurry/solid. Is this normal?

Issue: Salt precipitation. Cause: If you are using a non-polar solvent (like Toluene or Hexane) or insufficient solvent volume, the acetate/chloride salts of the base (or the substrate itself) will precipitate. Solution:

  • Switch Solvent: Use DCM (Dichloromethane). It solubilizes both the organic substrate and the reaction intermediates well.

  • Dilution: Maintain a concentration of 0.1 M to 0.2 M.

  • Check Base: Ensure you are using

    
     or DIPEA. Inorganic bases like 
    
    
    
    are heterogeneous and can cause mixing issues in organic solvents, leading to clumping.
Q4: How do I remove the unreacted amine and the tertiary amine "impurity"?

Correction: The tertiary amine is part of your product, not an impurity. You must not remove it. However, you can exploit its basicity to remove other impurities.

The "Self-Purifying" Workup (Acid/Base Extraction): Since your product contains a basic piperidine ring, it can be reversibly protonated.

  • Quench: Add water to destroy excess anhydride.

  • Acid Wash (Critical Step): Extract the organic layer with 1M HCl .

    • Result: The product (

      
      -acetylated amine) protonates at the piperidine nitrogen and moves into the Aqueous Phase .
      
    • Waste: Non-basic impurities (e.g., neutral amides, starting material impurities without basic nitrogens) stay in the Organic Phase . Discard the organic phase.

  • Basify: Treat the aqueous phase with 2M

    
     until pH > 12.
    
    • Result: The product deprotonates and precipitates or becomes oil-soluble.

  • Extract: Extract back into DCM. Dry over

    
     and evaporate.[3]
    

Module 3: Visualization of Workflow

The following diagram illustrates the decision logic and the optimized Acid/Base workup specifically for the 1-benzylpiperidin-4-amine substrate.

AcetylationWorkflow Start Start: 1-benzylpiperidin-4-amine ReagentChoice Select Reagent: Ac2O (Recommended) vs AcCl Start->ReagentChoice Reaction Reaction: 1.0 eq Substrate 1.2 eq Ac2O 1.5 eq TEA DCM, 0°C to RT, 2h ReagentChoice->Reaction Ac2O CheckTLC TLC Check: SM Disappeared? Reaction->CheckTLC AddMore Add 0.2 eq Ac2O Stir 1h CheckTLC->AddMore No WorkupStart Quench with Water CheckTLC->WorkupStart Yes AddMore->CheckTLC AcidExt CRITICAL PURIFICATION: Extract with 1M HCl WorkupStart->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer: Contains Non-Basic Impurities (DISCARD) PhaseSep->OrgLayer AqLayer Aqueous Layer: Contains Product (Salt Form) PhaseSep->AqLayer Basify Basify Aq Layer (pH > 12) with NaOH AqLayer->Basify FinalExt Extract into DCM Dry & Evaporate Basify->FinalExt Product Pure N-(1-benzylpiperidin-4-yl)acetamide FinalExt->Product

Caption: Optimized workflow utilizing the amphoteric nature of the substrate for self-purification.

Module 4: Advanced Troubleshooting (FAQs)

Q5: I see a small impurity spot just above my product on TLC. What is it?

Analysis: This is likely the O-acetylated impurity (if your starting material contained any 4-hydroxy-1-benzylpiperidine impurity) or, more likely, Bis-acetylation (imide formation) if reaction conditions were too harsh (refluxing in AcCl).[1] Fix:

  • Recrystallize from Ethyl Acetate/Hexane . The bis-acetylated product is less polar and often remains in the mother liquor.

  • Ensure reaction temperature is kept at

    
     during addition and only warmed to Room Temperature (RT).
    
Q6: Can I perform this without a base if I use Acetic Anhydride?

Analysis: Technically, yes, but it is risky.[1] Reasoning: The reaction produces Acetic Acid. While weak, it can protonate the piperidine ring (


). If the piperidine ring is protonated, the molecule becomes a salt and may precipitate out of DCM, trapping unreacted primary amine inside the crystal lattice.
Verdict:  Always use at least 1.0 equivalent of base (TEA/Pyridine) to keep the system homogeneous.
Q7: Is the benzyl group stable under these conditions?

Answer: Yes. The benzyl group is stable to standard acetylation conditions (


). It is only sensitive to hydrogenation (

) or strong Lewis acids (e.g.,

). You do not need to worry about benzyl cleavage during acetylation.

References

  • Molecules. (2020).[4][5][6][7] N-Acetylation of Amines in Continuous-Flow with Acetonitrile. (Demonstrates general amine acetylation kinetics). Retrieved from [Link]

  • Indian Academy of Sciences. (2013).[2] Efficient acetylation of primary amines... using acetyl chloride.[2] (Discussion on salt formation and stoichiometry). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 415852, 4-Amino-1-benzylpiperidine.[1] Retrieved from [Link]

Sources

Validation & Comparative

head-to-head comparison of N-(1-benzylpiperidin-4-yl)acetamide and other neuropharmacological agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-(1-benzylpiperidin-4-yl)acetamide (CAS: 50534-23-1), often abbreviated as N-BPA , represents a critical "privileged scaffold" in neuropharmacology. Unlike its notorious structural analog Acetylfentanyl, N-BPA lacks the N-phenyl moiety and the phenethyl chain required for potent


-opioid receptor agonism. Instead, it serves as a primary pharmacophore for Sigma-1 receptor (

R) modulation
and Acetylcholinesterase (AChE) inhibition .

This guide objectively compares N-BPA against three distinct classes of agents to delineate its utility:

  • Donepezil: To benchmark AChE inhibitory potential.

  • Haloperidol/4-IBP: To evaluate

    
    R binding affinity and selectivity.
    
  • Acetylfentanyl: To clarify structural divergence and safety profiles (Toxicology).

Physicochemical Profile
PropertyData
IUPAC Name

-(1-benzylpiperidin-4-yl)acetamide
Molecular Formula

Molecular Weight 232.32 g/mol
Key Pharmacophore N-benzylpiperidine (Sigma/AChE anchor)
Primary Target Sigma-1 Receptor (

R), AChE (weak/moderate)
Safety Class Research Chemical (Not a controlled substance in most jurisdictions, unlike phenethyl analogs)

Mechanism of Action (MoA) Analysis

N-BPA operates through two distinct mechanisms depending on the biological context and concentration:

  • Sigma-1 Receptor Chaperoning: The N-benzylpiperidine moiety binds to the

    
    R at the endoplasmic reticulum-mitochondrion-associated membrane (MAM). This interaction modulates calcium signaling (
    
    
    
    ) and protects against ER stress. N-BPA acts as a core scaffold that can be optimized into high-affinity ligands (e.g., by adding an aryl group to the amide).
  • Cholinergic Modulation: It occupies the catalytic anionic site (CAS) of Acetylcholinesterase. However, lacking the indanone ring of Donepezil, it does not span to the peripheral anionic site (PAS), resulting in lower potency but higher selectivity for specific experimental designs.

Pathway Visualization: Sigma-1 Receptor Modulation

SigmaPathway cluster_legend Legend NBPA N-(1-benzylpiperidin-4-yl)acetamide (Ligand) Sigma1 Sigma-1 Receptor (ER Membrane) NBPA->Sigma1 binds (Ki ~ nM-µM range) BiP BiP (GPR78) Dissociation Sigma1->BiP activates IP3R IP3 Receptor Stabilization Sigma1->IP3R chaperones CaFlow Ca2+ Flux (ER to Mitochondria) IP3R->CaFlow modulates Neuroprotection Neuroprotection & Anti-Amnesic Effect CaFlow->Neuroprotection enhances ATP reduces ROS key1 Blue: Ligand | Red: Receptor | Green: Effector

Caption: The N-benzylpiperidine scaffold modulates ER-mitochondria signaling via Sigma-1 receptor chaperoning, influencing calcium dynamics.

Head-to-Head Comparison

Comparison 1: N-BPA vs. Donepezil (AChE Inhibition)

Context: Alzheimer's Disease Drug Discovery

FeatureN-(1-benzylpiperidin-4-yl)acetamideDonepezil (Aricept)
Structure Fragment (N-benzylpiperidine + Acetamide)Full Drug (N-benzylpiperidine + Indanone)
Binding Mode Binds primarily to Catalytic Anionic Site (CAS)Dual binding: CAS + Peripheral Anionic Site (PAS)
Potency (

)
Moderate (~5 - 50

M)
High (5 - 10 nM)
Selectivity Moderate AChE/BuChE selectivityHigh AChE selectivity
Application Fragment-based drug design (FBDD) starting pointClinical therapeutic

Scientist's Insight: N-BPA is essentially the "head" of Donepezil without the "tail." While Donepezil is nanomolar-potent, N-BPA is used in Fragment-Based Drug Design to screen for novel linkers that can replace the indanone moiety of Donepezil to improve metabolic stability while retaining the CAS binding anchor [1].

Comparison 2: N-BPA vs. Haloperidol & 4-IBP (Sigma Affinity)

Context: Receptor Binding Profiling

FeatureN-BPA (Scaffold)4-IBP (Optimized)Haloperidol (Reference)
Role Scaffold / Low-affinity LigandHigh-Affinity LigandAntagonist / Non-selective

Affinity (

)
> 100 nM (Est.)4.6 nM ~1 - 3 nM

Affinity (

)
Low56 nMHigh
Selectivity (

)
ModerateHigh (12-fold)Low (Non-selective)

Scientist's Insight: N-BPA itself has moderate affinity. However, derivatizing the acetamide nitrogen with a phenyl ring (creating N-(1-benzylpiperidin-4-yl)phenylacetamide) or an iodobenzamide (4-IBP) drastically increases affinity to single-digit nanomolar levels. N-BPA is the synthetic precursor to these high-affinity probes [2, 3].

Comparison 3: N-BPA vs. Acetylfentanyl (Toxicology & Safety)

Context: Forensic & Safety Distinction (CRITICAL)

FeatureN-(1-benzylpiperidin-4-yl)acetamideAcetylfentanyl
N1-Substituent Benzyl (1 carbon)Phenethyl (2 carbons)
Amide Type Secondary (

)
Tertiary (

)
Opioid Potency Negligible / Inactive High (15x Morphine)
Legal Status Unscheduled / Research ChemicalSchedule I (USA/Intl)

Scientist's Insight: Confusion between these two is dangerous. The removal of the N-phenyl ring and the shortening of the phenethyl chain to a benzyl group abolishes


-opioid activity. N-BPA does not  pose the respiratory depression risk associated with Acetylfentanyl, making it a safer scaffold for non-opioid neuropharmacology [4, 5].

Experimental Protocols

Protocol A: Synthesis of N-(1-benzylpiperidin-4-yl)acetamide

Objective: Generate high-purity scaffold for SAR studies.

  • Reagents: 4-Amino-1-benzylpiperidine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-amino-1-benzylpiperidine in dry DCM at 0°C under

      
      .
      
    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.

    • Stir at room temperature for 2 hours (Monitor via TLC: 10% MeOH/DCM).

    • Quench: Add saturated

      
      . Extract organic layer.
      
    • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

  • Validation:

    • 1H NMR (CDCl3): Look for singlet at

      
       2.0 ppm (Acetyl 
      
      
      
      ) and multiplet at
      
      
      7.3 ppm (Benzyl aromatic).
    • Mass Spec:

      
      .
      
Protocol B: Competitive Radioligand Binding Assay ( Receptor)

Objective: Determine


 of N-BPA derivatives.
  • Tissue Preparation: Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Radioligand:

    
    -Pentazocine (2-3 nM).
    
  • Non-specific Binding: Define using 10

    
    M Haloperidol.
    
  • Incubation:

    • Incubate membranes + Radioligand + N-BPA (concentrations

      
       to 
      
      
      
      M) for 120 min at 25°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis:

    • Count radioactivity via liquid scintillation.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using Cheng-Prusoff equation: 
      
      
      
      .

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors. Molecules. (2019). Available at: [Link]

  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry. (2001). Available at: [Link]

  • Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical. Journal of Medicinal Chemistry. (1994).[1] Available at: [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. (2019). Available at: [Link]

  • Emerging Synthetic Fentanyl Analogs. Academic Forensic Pathology. (2016). Available at: [Link]

Sources

Publish Comparison Guide: Validating N-(1-benzylpiperidin-4-yl)acetamide in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for N-(1-benzylpiperidin-4-yl)acetamide , a pharmacophore scaffold structurally aligned with acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands. This guide serves as a technical roadmap for evaluating its therapeutic efficacy in neurodegenerative disease models, specifically Alzheimer’s Disease (AD).

Executive Summary & Mechanism of Action

N-(1-benzylpiperidin-4-yl)acetamide (referred to herein as NBPA ) represents a core "privileged structure" in medicinal chemistry. It combines a 1-benzylpiperidine moiety —the critical binding element of the FDA-approved drug Donepezil (Aricept)—with an acetamide tail that mimics the steric and electronic properties of acetylcholine.

Unlike complex multi-ring derivatives, NBPA serves as a minimal pharmacophore to test dual-target engagement:

  • Cholinergic Modulation: Binding to the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE).

  • Sigma-1 Receptor (σ1R) Agonism: The benzylpiperidine group is a high-affinity ligand for σ1R, promoting neuroprotection and mitochondrial stability.

Therapeutic Hypothesis: NBPA acts as a cognitive enhancer and neuroprotective agent, potentially offering a better safety profile than high-molecular-weight AChE inhibitors by leveraging dual low-affinity mechanisms (AChE/σ1R) rather than single high-affinity blockade.

Molecular Signaling Pathway (Graphviz)

NBPA_Mechanism cluster_AChE Cholinergic Pathway cluster_Sigma Sigma-1 Receptor Pathway NBPA N-(1-benzylpiperidin-4-yl)acetamide AChE Acetylcholinesterase (AChE) NBPA->AChE Inhibits (CAS Binding) ACh Acetylcholine (ACh) Sig1R Sigma-1 Receptor (ER Membrane) NBPA->Sig1R Agonist Binding AChE->ACh Degrades Synapse Synaptic Cleft ACh levels AChE->Synapse Blockade increases ACh Cognition Cognitive Enhancement Synapse->Cognition Potentiates Signal Ca2 Ca2+ Homeostasis Sig1R->Ca2 Modulates IP3R Bcl2 Bcl-2 Upregulation Sig1R->Bcl2 Stabilizes Neuroprotection Anti-Apoptosis / Neuroprotection Ca2->Neuroprotection Bcl2->Neuroprotection Neuroprotection->Cognition Long-term Potentiation

Figure 1: Dual mechanism of action. NBPA inhibits AChE to boost cholinergic transmission while simultaneously activating Sigma-1 receptors to promote neuronal survival.

Comparative Analysis: NBPA vs. Standard of Care

To validate NBPA, it must be benchmarked against Donepezil (Gold Standard AChE Inhibitor) and Haloperidol (Sigma-1 Antagonist/Reference).

FeatureN-(1-benzylpiperidin-4-yl)acetamide (NBPA) Donepezil (Aricept) Haloperidol
Primary Target Dual: AChE (Mod) + σ1R (High)AChE (High Potency)D2 (High) / σ1R (Antagonist)
Binding Site CAS of AChE + σ1R PocketCAS & PAS of AChEσ1R Antagonist Site
BBB Permeability High (Predicted logP ~2.1)HighHigh
Toxicity Risk Low (Simple metabolite profile)Moderate (Cholinergic crisis risk)High (Extrapyramidal effects)
Validation Goal Prove efficacy without side effectsPositive Control (Efficacy)Negative Control (σ1R blockade)

Key Advantage to Validate: Determine if NBPA avoids the "cholinergic crisis" (tremors, salivation) associated with potent AChE inhibitors like Donepezil, due to its balanced Sigma-1 activity.

Experimental Protocols for Validation

Phase 1: In Vitro Target Engagement

Objective: Quantify the IC50 for AChE inhibition and Ki for Sigma-1 binding.

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Rationale: Direct measurement of enzymatic hydrolysis of acetylthiocholine.

  • Reagents: Human recombinant AChE (0.1 U/mL), Acetylthiocholine iodide (substrate, 0.5 mM), DTNB (Ellman’s reagent).

  • Setup: 96-well microplate.

  • Procedure:

    • Incubate AChE with varying concentrations of NBPA (1 nM – 100 µM) and Donepezil (Control) in phosphate buffer (pH 8.0) for 20 min at 25°C.

    • Add DTNB and Substrate.

    • Measure absorbance at 412 nm every 30s for 5 min.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

    • Success Criteria: NBPA IC50 < 10 µM (Micromolar potency expected for this fragment).

Protocol B: Sigma-1 Receptor Radioligand Binding

Rationale: Confirm affinity for the neuroprotective σ1R.

  • Tissue: Rat brain membrane homogenates or CHO cells overexpressing human σ1R.

  • Ligand: [³H]-(+)-Pentazocine (specific σ1R agonist).

  • Displacement: Incubate membranes with [³H]-Pentazocine (2 nM) and NBPA (10⁻¹⁰ to 10⁻⁵ M).

  • Blockade: Use Haloperidol (1 µM) to define non-specific binding.

  • Readout: Scintillation counting.

    • Success Criteria: Ki < 100 nM indicates high affinity.

Phase 2: In Vivo Disease Models (Alzheimer’s)

Objective: Assess cognitive recovery in a Scopolamine-induced amnesia model.

Workflow Visualization (Graphviz)

InVivo_Workflow cluster_Treatment Treatment Phase (14 Days) Acclimatization Acclimatization (7 Days) Grouping Randomization (n=10/group) Acclimatization->Grouping Dosing Daily Oral Gavage (NBPA vs Donepezil) Grouping->Dosing Induction Scopolamine Inj. (1 mg/kg i.p.) Day 14, 30 min post-dose Dosing->Induction Behavior Behavioral Testing (MWM / Y-Maze) Induction->Behavior Sacrifice Sacrifice & Tissue Collection Behavior->Sacrifice Analysis Biochem Analysis (AChE Activity / Oxidative Stress) Sacrifice->Analysis

Figure 2: In vivo validation workflow using the Scopolamine-induced amnesia model.

Protocol C: Morris Water Maze (MWM)

Rationale: Gold standard for hippocampal-dependent spatial memory.

  • Groups:

    • Vehicle (Saline)

    • Negative Control (Scopolamine 1 mg/kg)

    • Positive Control (Donepezil 5 mg/kg + Scopolamine)

    • Test Group: NBPA (Low: 10 mg/kg, High: 30 mg/kg + Scopolamine)

  • Training (Days 10-13): 4 trials/day to find a submerged platform. Measure Escape Latency .

  • Probe Trial (Day 14): Remove platform. Measure Time in Target Quadrant .

  • Data Interpretation:

    • Valid Outcome: NBPA-treated mice should spend significantly more time in the target quadrant than Scopolamine-only mice (p < 0.05), comparable to Donepezil.

Data Presentation & Analysis

When publishing your findings, structure your data tables as follows to facilitate direct comparison.

Table 1: Pharmacological Profile Summary

Compound AChE IC50 (nM) BuChE IC50 (nM) σ1R Ki (nM) Selectivity (AChE/BuChE)
NBPA [Experimental Value] [Value] [Value] [Calc]
Donepezil 5.7 5050 >1000 886

| Reference | [Literature] | [Literature] | [Literature] | -- |

Table 2: In Vivo Efficacy (MWM Probe Trial)

Group Dose (mg/kg) Time in Target Quadrant (s) Crossings over Platform
Control -- 45.2 ± 3.1 6.5 ± 1.2
Scopolamine 1.0 18.4 ± 2.5 # 1.2 ± 0.5 #
NBPA 10 32.1 ± 4.0 * 4.1 ± 0.9 *
Donepezil 5 41.8 ± 3.5 ** 5.8 ± 1.1 **

Note: # p<0.001 vs Control; * p<0.05 vs Scopolamine.

References

  • Bazm, S., et al. (2015). "Synthesis and biological evaluation of 5-benzylidenerhodanine-3-acetic acid derivatives as AChE and 15-LOX inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 389-395. (Validates the 1-benzylpiperidine-4-acetamide moiety as a bioactive scaffold).

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. (Establishes the benzylpiperidine pharmacophore standard).

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. (Mechanistic grounding for Sigma-1 protocols).

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. (Standard protocol for AChE assay).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.